molecular formula C20H34O3 B163603 5S-HETrE CAS No. 195061-94-0

5S-HETrE

Katalognummer: B163603
CAS-Nummer: 195061-94-0
Molekulargewicht: 322.5 g/mol
InChI-Schlüssel: LSADDRSUZRRBAN-FDSUASFTSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5(S)-HETrE is a 5-HETrE consisting of (6E,8Z,11Z)-icosatrienoic acid in which the 5-hydroxy group has S-configuration. It has a role as a human xenobiotic metabolite.

Eigenschaften

IUPAC Name

(5S,6E,8Z,11Z)-5-hydroxyicosa-6,8,11-trienoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H34O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-16-19(21)17-15-18-20(22)23/h9-10,12-14,16,19,21H,2-8,11,15,17-18H2,1H3,(H,22,23)/b10-9-,13-12-,16-14+/t19-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSADDRSUZRRBAN-FDSUASFTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC=CCC=CC=CC(CCCC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCC/C=C\C/C=C\C=C\[C@H](CCCC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H34O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401335878
Record name 5S-Hydroxy-6E,8Z,11Z-eicosatrienoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401335878
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

322.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

195061-94-0
Record name 5S-Hydroxy-6E,8Z,11Z-eicosatrienoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401335878
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

The Physiological Role of 5S-HETrE In Vivo: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Preamble: Navigating the Frontiers of Eicosanoid Research

For researchers and drug development professionals in the field of lipid mediators, the landscape is in a constant state of evolution. While our understanding of eicosanoids derived from arachidonic acid (AA) is extensive, the physiological significance of analogous metabolites from other polyunsaturated fatty acids remains a fertile ground for discovery. This guide focuses on 5S-hydroxyeicosatrienoic acid (5S-HETrE), a less-studied eicosanoid derived from dihomo-γ-linolenic acid (DGLA).

Direct, in-vivo functional data for 5S-HETrE is currently scarce in the published literature. Therefore, this technical guide adopts a unique, field-proven approach. We will leverage the well-established physiological roles and metabolic pathways of its close structural analog, 5S-hydroxyeicosatetraenoic acid (5S-HETE), as a predictive framework. By understanding the established biology of the AA-derived 5-lipoxygenase (5-LOX) pathway, we can formulate robust hypotheses and design rigorous experimental protocols to elucidate the in vivo functions of 5S-HETrE. This guide is structured to provide not just a review of what is known, but a practical roadmap for what is yet to be discovered.

I. The Biosynthetic Crossroads: A Comparative Analysis of 5S-HETrE and 5S-HETE

The initial step in understanding the physiological role of any lipid mediator is to delineate its biosynthetic origin. Both 5S-HETrE and 5S-HETE are products of the 5-lipoxygenase (5-LOX) pathway, differing only in their precursor fatty acid.

  • 5S-HETE is a well-characterized eicosanoid derived from the omega-6 polyunsaturated fatty acid, arachidonic acid (C20:4n-6).[1][2][3]

  • 5S-HETrE , or 5S-hydroxy-8,11,14-eicosatrienoic acid, is derived from dihomo-γ-linolenic acid (DGLA; C20:3n-6).[4][5][6]

The enzymatic machinery responsible for their synthesis is largely conserved, allowing us to infer the biosynthetic pathway of 5S-HETrE.

Diagram: Comparative Biosynthesis of 5S-HETrE and 5S-HETE

cluster_0 Cell Membrane Phospholipids cluster_1 Cytosol cluster_2 5-Lipoxygenase Pathway PL_AA Arachidonic Acid (AA) PLA2 cPLA₂ PL_AA->PLA2 Stimuli (e.g., inflammation) PL_DGLA Dihomo-γ-linolenic Acid (DGLA) PL_DGLA->PLA2 AA Free AA PLA2->AA DGLA Free DGLA PLA2->DGLA LOX5 5-LOX (FLAP) AA->LOX5 DGLA->LOX5 HPETE 5S-HpETE LOX5->HPETE HETrE_unstable 5S-HpETrE LOX5->HETrE_unstable GSH_Px GSH-Px HPETE->GSH_Px HETrE_unstable->GSH_Px HETE 5S-HETE GSH_Px->HETE HETrE 5S-HETrE GSH_Px->HETrE

Caption: Comparative biosynthesis of 5S-HETE and 5S-HETrE.

II. Metabolism and Bioactivation: The Emergence of Potent Mediators

The physiological relevance of 5S-HETE is significantly amplified through its metabolism to 5-oxo-eicosatetraenoic acid (5-oxo-ETE).[7] This conversion is catalyzed by the enzyme 5-hydroxyeicosanoid dehydrogenase (5-HEDH). 5-oxo-ETE is a highly potent chemoattractant for eosinophils and neutrophils, suggesting a critical role in inflammatory responses.[3]

Given the structural similarity, it is highly probable that 5S-HETrE undergoes a parallel metabolic bioactivation to 5-oxo-eicosatrienoic acid (5-oxo-ETrE) . The existence and functional significance of this putative metabolite represent a key area for future investigation.

Diagram: Comparative Metabolism of 5S-HETE and 5S-HETrE

cluster_0 5S-Hydroxy Eicosanoids cluster_1 5-Oxo Eicosanoids HETE 5S-HETE HEDH 5-HEDH HETE->HEDH HETrE 5S-HETrE HETrE->HEDH OXO_ETE 5-oxo-ETE HEDH->OXO_ETE OXO_ETrE 5-oxo-ETrE (putative) HEDH->OXO_ETrE

Caption: Parallel metabolism of 5S-HETE and 5S-HETrE to their 5-oxo derivatives.

III. Hypothesized Physiological Roles of 5S-HETrE In Vivo

Based on the known biological activities of the DGLA and AA metabolic pathways, we can propose several key physiological roles for 5S-HETrE.

A. Inflammation and Immunology

The DGLA-derived eicosanoids are generally considered to be less inflammatory or even anti-inflammatory compared to their AA-derived counterparts.[4][8] For instance, prostaglandin E1 (PGE1), derived from DGLA via the cyclooxygenase (COX) pathway, has anti-inflammatory properties.[4] In contrast, PGE2 from AA is a potent pro-inflammatory mediator.

This raises a critical question: does 5S-HETrE follow this trend and exhibit attenuated or even opposing effects to the pro-inflammatory 5S-HETE?

  • Hypothesis 1: 5S-HETrE as a Modulator of Leukocyte Function. 5S-HETE is a known chemoattractant and activator of neutrophils.[3] It is plausible that 5S-HETrE also interacts with leukocyte receptors, but with potentially different affinity and downstream signaling outcomes. It may act as a weak agonist or even an antagonist at the receptor for 5S-HETE/5-oxo-ETE (OXE receptor), thereby dampening the inflammatory response.

  • Hypothesis 2: Role in Allergic Inflammation. The potent eosinophil chemoattractant activity of 5-oxo-ETE implicates the 5-LOX pathway in allergic diseases like asthma.[3][7] Investigating the effects of 5S-HETrE and the putative 5-oxo-ETrE on eosinophil migration and activation is a critical area of research. DGLA supplementation has been shown to reduce allergic symptoms in some studies.[9]

B. Cell Proliferation and Cancer

Both DGLA and some of its metabolites have demonstrated anti-proliferative effects in various cancer cell lines.[4] DGLA can inhibit the motility and invasiveness of colon cancer cells.[4]

  • Hypothesis 3: 5S-HETrE in Cancer Pathophysiology. The role of 5S-HETE in cancer is complex, with some studies suggesting pro-proliferative effects. The impact of 5S-HETrE on cancer cell proliferation and tumor growth in vivo is an open and compelling question. It is possible that 5S-HETrE may counteract the pro-proliferative effects of AA-derived eicosanoids.

IV. Experimental Protocols for In Vivo Investigation

To validate these hypotheses, a systematic and multi-faceted experimental approach is required.

A. In Vivo Models
  • Murine Model of Peritonitis: This is a classic model to study acute inflammation and leukocyte recruitment.

    • Objective: To assess the chemoattractant properties of 5S-HETrE in vivo.

    • Methodology:

      • Administer 5S-HETrE or vehicle control intraperitoneally to mice.

      • After a defined period (e.g., 4 hours), collect peritoneal lavage fluid.

      • Perform total and differential cell counts to quantify leukocyte infiltration (neutrophils, eosinophils, macrophages).

      • Analyze lavage fluid for cytokine and chemokine levels using ELISA or multiplex assays.

  • Ovalbumin-Induced Allergic Asthma Model: This model is suitable for investigating the role of 5S-HETrE in allergic airway inflammation.

    • Objective: To determine the effect of 5S-HETrE on eosinophilic inflammation and airway hyperresponsiveness.

    • Methodology:

      • Sensitize and challenge mice with ovalbumin to induce an asthmatic phenotype.

      • Administer 5S-HETrE or vehicle control during the challenge phase.

      • Assess airway hyperresponsiveness using plethysmography.

      • Analyze bronchoalveolar lavage (BAL) fluid for inflammatory cell infiltrates, particularly eosinophils.

      • Measure Th2 cytokine levels (IL-4, IL-5, IL-13) in BAL fluid and lung tissue.

  • Xenograft Tumor Models: To study the effects of 5S-HETrE on tumor growth.

    • Objective: To evaluate the impact of 5S-HETrE on in vivo tumor progression.

    • Methodology:

      • Implant human cancer cells (e.g., colon, breast) subcutaneously into immunodeficient mice.

      • Once tumors are established, administer 5S-HETrE or vehicle control systemically.

      • Monitor tumor volume over time.

      • At the end of the study, excise tumors for histological and molecular analysis (e.g., proliferation markers like Ki-67, apoptosis markers like cleaved caspase-3).

Diagram: Experimental Workflow for In Vivo Peritonitis Model

start Start injection Intraperitoneal Injection (5S-HETrE or Vehicle) start->injection incubation Incubation (e.g., 4 hours) injection->incubation lavage Peritoneal Lavage incubation->lavage cell_count Total & Differential Leukocyte Counts lavage->cell_count cytokine Cytokine/Chemokine Analysis (ELISA, Multiplex) lavage->cytokine end End cell_count->end cytokine->end

Caption: Workflow for assessing the in vivo chemoattractant activity of 5S-HETrE.

B. Analytical Methodologies

Accurate detection and quantification of 5S-HETrE and its metabolites in biological matrices are crucial.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the gold standard for eicosanoid analysis due to its high sensitivity and specificity.

    • Sample Preparation: Solid-phase extraction (SPE) is typically required to concentrate the analytes and remove interfering substances from plasma, tissue homogenates, or lavage fluid.

    • Instrumentation: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode is ideal.

    • Quantification: Use of a stable isotope-labeled internal standard (e.g., d8-5S-HETE, which can be adapted for 5S-HETrE analysis) is essential for accurate quantification.

ParameterRecommended Setting
Chromatography
ColumnC18 reversed-phase, 2.1 x 100 mm, 1.8 µm
Mobile Phase AWater with 0.1% formic acid
Mobile Phase BAcetonitrile with 0.1% formic acid
GradientOptimized for separation of eicosanoid isomers
Mass Spectrometry
Ionization ModeElectrospray Ionization (ESI), Negative
MRM TransitionsTo be determined for 5S-HETrE and 5-oxo-ETrE
Internal StandardStable isotope-labeled analogue

V. Future Directions and Drug Development Implications

The elucidation of the physiological role of 5S-HETrE holds significant potential for drug development. If 5S-HETrE is found to have anti-inflammatory or anti-proliferative properties, it could represent a novel therapeutic agent.

  • Modulation of DGLA Metabolism: Strategies to increase the endogenous production of 5S-HETrE, for instance, through dietary supplementation with DGLA in combination with specific enzyme inhibitors (e.g., to reduce its conversion to arachidonic acid), could be explored.

  • Receptor Agonists/Antagonists: The identification of the receptor(s) for 5S-HETrE and the putative 5-oxo-ETrE would open the door for the development of targeted agonists or antagonists with therapeutic potential in inflammatory diseases or cancer.

VI. Conclusion

While direct evidence for the in vivo physiological role of 5S-HETrE is still in its infancy, a robust framework for its investigation can be built upon the extensive knowledge of the analogous 5S-HETE pathway. By employing a comparative and hypothesis-driven approach, researchers can systematically unravel the functions of this intriguing DGLA metabolite. The experimental protocols and conceptual framework provided in this guide offer a clear path forward for scientists and drug development professionals to explore the therapeutic potential of modulating the 5-LOX pathway of DGLA metabolism. The journey to understanding 5S-HETrE is just beginning, and the discoveries that lie ahead promise to enrich our understanding of eicosanoid biology and potentially deliver novel therapeutic strategies.

References

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 5280733, 5-Hydroxyeicosatetraenoic Acid. [Link]

  • Watanabe, H., et al. (2014). Effect of Peripheral 5-HT on Glucose and Lipid Metabolism in Wether Sheep. PLoS ONE, 9(2), e88058. [Link]

  • Powell, W. S., & Rokach, J. (2013). Biosynthesis, biological effects, and receptors of hydroxyeicosatetraenoic acids (HETEs) and oxoeicosatetraenoic acids (oxo-ETEs) derived from arachidonic acid. Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids, 1831(2), 437-457. [Link]

  • Wikipedia. 5-Hydroxyeicosatetraenoic acid. [Link]

  • Watts, S. W., et al. (2019). Diverse Metabolic Roles of Peripheral Serotonin. Endocrinology, 160(6), 1470-1479. [Link]

  • Bockaert, J., et al. (2020). Constitutive activity of 5-HT receptors: Factual analysis. Pharmacology & Therapeutics, 209, 107502. [Link]

  • National Center for Biotechnology Information. Synthesis of 5-eicosatetraenoic acids | Pathway. [Link]

  • Zarini, S., & Murphy, R. C. (2003). Biosynthesis of 5-Oxo-6,8,11,14-eicosatetraenoic Acid from 5-Hydroperoxyeicosatetraenoic Acid in the Murine Macrophage. Journal of Biological Chemistry, 278(13), 11190-11196. [Link]

  • Grant, T. M., et al. (1995). 5-Hydroxyeicosatetraenoic acid (HETE)-induced neutrophil transcellular migration is dependent upon enantiomeric structure. American Journal of Respiratory Cell and Molecular Biology, 12(3), 324-330. [Link]

  • Chilton, F. H., et al. (2017). Gamma-linolenic acid, Dihommo-gamma linolenic, Eicosanoids and Inflammatory Processes. Current Pharmaceutical Design, 23(7), 1000-1008. [Link]

  • Kashima, H., et al. (2020). Supplementation of Dihomo-γ-Linolenic Acid for Pollen-Induced Allergic Symptoms in Healthy Subjects: A Randomized, Double-Blinded, Placebo-Controlled Trial. Nutrients, 12(11), 3288. [Link]

  • Wang, X., & Lin, H. (2012). Multiple roles of dihomo-γ-linolenic acid against proliferation diseases. Lipids in Health and Disease, 11, 25. [Link]

  • Yang, Y., et al. (2021). Study on In Vitro Metabolism and In Vivo Pharmacokinetics of Beauvericin. Molecules, 26(11), 3326. [Link]

  • Wikipedia. Dihomo-γ-linolenic acid. [Link]

  • ResearchGate. Mechanisms of dihomo-γ-linolenic acid in anti-proliferation of diseases. [Link]

  • Japan International Cooperation Agency. III…Methodologies III-1…5S Principles and the activities III-1-1…Definitions. [Link]

  • Tufarelli, V., et al. (2021). Metabolism and Bioavailability of Olive Bioactive Constituents Based on In Vitro, In Vivo and Human Studies. Antioxidants, 10(11), 1746. [Link]

  • Kumpula, L. S., et al. (2020). Dihomo-γ-Linolenic Acid (20:3n-6)—Metabolism, Derivatives, and Potential Significance in Chronic Inflammation. International Journal of Molecular Sciences, 21(21), 8234. [Link]

  • Al-Qatati, A., & Al-Taani, B. (2022). Design and Biological Evaluation of Mannich-Modified 8-Hydroxyquinoline–Phthalimide Hybrids Against Drug-Resistant Cancer Cells. Molecules, 27(23), 8345. [Link]

  • Coughtrie, M. W. H., et al. (2018). The in vitro metabolism and in vivo pharmacokinetics of the bacterial β-glucuronidase inhibitor UNC10201652. Xenobiotica, 48(11), 1095-1104. [Link]

  • Health Safety & Environment. 5S. [Link]

  • Kumpula, L. S., et al. (2020). Dihomo-γ-Linolenic Acid (20:3n-6)—Metabolism, Derivatives, and Potential Significance in Chronic Inflammation. International Journal of Molecular Sciences, 21(21), 8234. [Link]

  • DuraLabel. The 5S System Explained: From Origins to Implementation. [Link]

  • Bois de France. Fiche Comprendre LE CLASSEMENT DU HÊTRE. [Link]

Sources

5S-HETrE: The Pivot Point in Anti-Inflammatory Lipid Signaling

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of eicosanoid biology, Arachidonic Acid (AA) and its pro-inflammatory metabolites (the 4-series leukotrienes) have historically dominated drug development targets. However, 5S-Hydroxyeicosatrienoic acid (5S-HETrE) , a direct metabolite of Dihomo-gamma-linolenic acid (DGLA), represents a critical, underutilized "shunt" pathway with potent anti-inflammatory potential.

This guide details the technical role of 5S-HETrE not merely as an end-product, but as a bioactive precursor and a competitive modulator of the 5-Lipoxygenase (5-LOX) machinery. By diverting enzymatic activity away from AA, 5S-HETrE attenuates the production of Leukotriene B4 (LTB4) and yields alternative mediators like 5-oxo-ETrE and Leukotriene A3 (LTA3) . We provide a validated framework for the biosynthesis, downstream metabolism, and analytical quantification of this lipid mediator.

Biosynthetic Pathways: The DGLA vs. AA Competition

The therapeutic efficacy of DGLA supplementation relies on the "substrate competition" model. Both AA and DGLA compete for the same active site on 5-Lipoxygenase (5-LOX) .

Mechanism of Action
  • Initiation: Upon cellular activation (e.g., calcium influx), 5-LOX translocates to the nuclear envelope.

  • Oxygenation: 5-LOX oxygenates DGLA at C-5 to form 5-hydroperoxyeicosatrienoic acid (5-HpETrE) .

  • Reduction: 5-HpETrE is rapidly reduced by glutathione peroxidases to 5S-HETrE .

  • Divergence: Unlike 5-HpETE (from AA), which is efficiently converted to the instable epoxide LTA4, 5-HpETrE conversion to LTA3 is less efficient. Furthermore, LTA3 acts as a "suicide inhibitor" or poor substrate for LTA4 Hydrolase, effectively blocking the inflammatory cascade.

Pathway Visualization

The following diagram illustrates the parallel processing of AA and DGLA, highlighting the 5S-HETrE divergence.

G cluster_0 Substrate Pool AA Arachidonic Acid (AA) LOX5 5-LOX / FLAP AA->LOX5 DGLA Dihomo-gamma-linolenic Acid (DGLA) DGLA->LOX5 HpETE 5-HpETE LOX5->HpETE HpETrE 5-HpETrE LOX5->HpETrE GPX Glutathione Peroxidase HEDH 5-HEDH oxoETE 5-oxo-ETE (Potent Eosinophil Activator) HEDH->oxoETE oxoETrE 5-oxo-ETrE (Reduced Potency) HEDH->oxoETrE LTA4H LTA4 Hydrolase LTB4 Leukotriene B4 (LTB4) (Potent Chemotaxis) LTA4H->LTB4 LTB3 Leukotriene B3 (LTB3) (Weak Activity) LTA4H->LTB3 HETE 5-HETE HpETE->HETE Reduction LTA4 Leukotriene A4 (LTA4) HpETE->LTA4 Dehydration HETE->HEDH LTA4->LTA4H HETrE 5S-HETrE HpETrE->HETrE Reduction (Major Path) LTA3 Leukotriene A3 (LTA3) HpETrE->LTA3 Dehydration (Minor Path) HETrE->LOX5 Inhibits AA conversion HETrE->HEDH LTA3->LTA4H Inhibition/Poor Substrate

Caption: Parallel metabolism of AA and DGLA by 5-LOX. Note the divergence at 5-HpETrE favoring 5S-HETrE accumulation and the inhibitory effect of DGLA metabolites on the AA cascade.

5S-HETrE as a Precursor: Downstream Metabolites

While 5S-HETrE is a stable end-product in many assays, it serves as a substrate for 5-hydroxyeicosanoid dehydrogenase (5-HEDH) . This conversion is critical for understanding the complete pharmacological profile of DGLA.

Conversion to 5-oxo-ETrE

Similar to the conversion of 5-HETE to the potent granulocyte chemoattractant 5-oxo-ETE, 5S-HETrE is oxidized to 5-oxo-ETrE .[1]

  • Enzyme: 5-HEDH (microsomal, NADP+-dependent).

  • Substrate Specificity: 5-HEDH requires a 5(S)-hydroxyl group and a 6-trans double bond.[1][2][3] 5S-HETrE possesses these structural requirements.

  • Biological Impact: 5-oxo-ETrE retains some chemoattractant activity but is significantly less potent than 5-oxo-ETE. This "metabolic switching" reduces the overall inflammatory tone of the tissue [1].

The Leukotriene A3 Dead-End

5-HpETrE can dehydrate to form Leukotriene A3 (LTA3) . However, LTA3 is structurally distinct enough from LTA4 that it acts as a poor substrate for LTA4 Hydrolase (LTA4H) .

  • Inhibition: LTA3 can bind to LTA4H but is hydrolyzed to LTB3 very slowly. This binding effectively blocks the enzyme from processing LTA4, thereby reducing the synthesis of the highly inflammatory LTB4 [2].

Technical Protocol: Targeted LC-MS/MS Quantification

To validate the presence of 5S-HETrE and its metabolites in biological samples (plasma or cell culture supernatant), a targeted Lipidomics approach is required.

Sample Preparation (Solid Phase Extraction)
  • Principle: Acidified extraction to protonate carboxyl groups for retention on C18 or polymeric reversed-phase sorbents.

  • Step-by-Step:

    • Thaw: Plasma/Supernatant on ice.

    • Internal Standard: Spike with 10 ng of d8-5-HETE (deuterated analog).

    • Precipitation: Add 3 volumes of ice-cold Methanol/Acetonitrile (1:1). Vortex and centrifuge at 10,000 x g for 10 min at 4°C.

    • Dilution: Dilute supernatant with water to <15% organic solvent content.

    • Acidification: Adjust pH to 3.5 using 1M HCl or Formic Acid.

    • Loading: Load onto pre-conditioned SPE cartridge (e.g., Oasis HLB or Strata-X).

    • Wash: Wash with 5% Methanol in water.

    • Elution: Elute with 100% Methanol or Ethyl Acetate.

    • Reconstitution: Evaporate under nitrogen and reconstitute in 100 µL Mobile Phase A/B (50:50).

LC-MS/MS Parameters
  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus or Waters BEH C18), 2.1 x 100 mm, 1.8 µm.

  • Mobile Phase A: Water + 0.02% Acetic Acid.

  • Mobile Phase B: Acetonitrile + 0.02% Acetic Acid.

  • Ionization: Electrospray Ionization (ESI) in Negative Mode .

MRM Transition Table

The following transitions are critical for distinguishing DGLA metabolites from AA metabolites.

AnalytePrecursor Ion (m/z) [M-H]-Product Ion (m/z)Collision Energy (eV)Notes
5S-HETrE 321.2 115.1 22Characteristic cleavage for 5-hydroxy
5S-HETrE (Qual)321.2277.218Loss of CO2
5-oxo-ETrE 319.2 203.1 24Characteristic for 5-oxo series
DGLA 305.2261.220Parent Fatty Acid
5-HETE (AA derived)319.2115.122Interference Warning: Same mass as 5-oxo-ETrE.[4] Separation by RT is mandatory.
LTB4 335.2195.125Pro-inflammatory Reference

Critical Technical Note: 5-HETE (MW 320.5) and 5-oxo-ETrE (MW 320.5) are isobaric (approximate mass). However, in negative mode, 5-HETE is m/z 319.2 and 5-oxo-ETrE is m/z 319.2. Chromatographic separation is non-negotiable. 5-oxo species typically elute later than their hydroxy counterparts on C18 columns [3].

Therapeutic Implications in Drug Development

Targeting the 5S-HETrE pathway offers a "soft" anti-inflammatory strategy. Unlike NSAIDs (COX inhibitors) or Zileuton (5-LOX inhibitor) which completely shut down pathways (risking side effects), DGLA supplementation modulates the ratio of mediators.

  • Dermatology: Topical DGLA is metabolized to 5S-HETrE in keratinocytes, reducing UV-induced erythema by competing with AA conversion to PGE2 and LTB4.

  • Asthma: Shifting the lung lipidome from LTB4 (neutrophil chemoattractant) to LTB3/5-HETrE (weak/inactive) reduces airway hyperresponsiveness without compromising host defense mechanisms completely.

  • Metabolic Syndrome: 5S-HETrE accumulation in adipose tissue has been linked to improved insulin sensitivity, likely via PPAR-gamma activation, a known target of oxidized fatty acids.

References

  • Powell, W. S., & Rokach, J. (2013). Biosynthesis, biological effects, and receptors of hydroxyeicosanoid dehydrogenase-derived keto-eicosanoids. Progress in Lipid Research, 52(4), 651-665.

  • Stsiapanava, A., et al. (2014). Binding of Pro-Gly-Pro at the active site of leukotriene A4 hydrolase and development of an epoxide hydrolase selective inhibitor. Proceedings of the National Academy of Sciences, 111(11), 4227-4232.

  • Wang, Y., et al. (2014). Targeted lipidomics strategies for oxygenated metabolites of polyunsaturated fatty acids. Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids, 1841(10), 1433-1440.

  • Sergeant, S., et al. (2016). Gamma-linolenic acid, Dihommo-gamma linolenic, Eicosanoids and Inflammatory Processes.[5] European Journal of Pharmacology, 785, 77-86.

Sources

Methodological & Application

animal models for investigating 5S-HETrE in obesity

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocols

Investigating the Role of 5S-HETrE in Obesity: A Guide to Animal Model Selection and Experimental Workflow

Abstract

Obesity is characterized by a state of chronic, low-grade inflammation, where lipid mediators known as eicosanoids play a pivotal role. This document provides a comprehensive guide for investigating the function of 5-hydroxy-6,8,11,14-eicosatetraenoic acid hydroxytrien (5S-HETrE) and its parent compound, 5S-HETE, within the complex pathophysiology of obesity. We present a rationale for selecting the most appropriate animal models and detail robust, field-proven protocols for obesity induction, compound administration, sample analysis, and mechanistic investigation. This guide is designed to equip researchers with the necessary tools to explore 5S-HETrE as a potential therapeutic target in metabolic disease.

Introduction: The Intersection of Eicosanoids, Inflammation, and Obesity

Obesity has escalated into a global health crisis, acting as a major risk factor for type 2 diabetes, cardiovascular disease, and certain cancers[1]. A key underlying mechanism linking obesity to these comorbidities is a state of systemic, low-grade inflammation, often termed "metaflammation". This inflammatory state originates, in large part, from hypertrophied adipose tissue, which becomes dysfunctional and secretes a host of pro-inflammatory molecules[2][3].

Among the most potent of these molecules are the eicosanoids, a class of signaling lipids derived from the oxidation of 20-carbon fatty acids like arachidonic acid[4]. The 5-lipoxygenase (5-LOX or ALOX5) pathway is a critical enzymatic cascade in the production of pro-inflammatory eicosanoids[5]. This pathway converts arachidonic acid into 5(S)-hydroperoxyeicosatetraenoic acid (5S-HpETE), which is rapidly reduced to 5(S)-hydroxyeicosatetraenoic acid (5S-HETE)[5][6]. 5S-HETE itself serves as a precursor to even more potent mediators, including the leukotrienes and 5-oxo-eicosatetraenoic acid (5-oxo-ETE), a powerful chemoattractant for inflammatory cells like neutrophils and eosinophils[5][7]. The molecule 5S-HETrE is a structural analog and part of this family of lipid mediators. Given that excessive adipocyte lipolysis, a hallmark of obesity, can trigger adipose inflammation and the production of eicosanoids, the 5-LOX pathway represents a critical and under-investigated nexus in metabolic disease[2][8].

This guide provides the scientific and methodological framework for using preclinical animal models to dissect the specific contributions of the 5S-HETE/5S-HETrE axis to obesity-induced inflammation and metabolic dysregulation.

Strategic Selection of an Animal Model

The choice of animal model is the most critical decision in preclinical obesity research. The model must recapitulate the key features of human obesity relevant to the research question. Animal models for obesity are broadly categorized as genetic or diet-induced[9][10].

  • Genetic Models: These models, such as the leptin-deficient ob/ob mouse or the leptin receptor-deficient db/db mouse, are based on single-gene mutations that lead to severe, early-onset obesity[11].

    • Rationale for Use: Excellent for studying the consequences of hyperphagia and severe insulin resistance driven by a specific, known pathway defect.

    • Causality and Limitations: While powerful, their monogenic nature does not reflect the polygenic and environmental complexity of the vast majority of human obesity cases[10]. Their extreme phenotype can sometimes mask the effects of more subtle modulators.

  • Diet-Induced Obesity (DIO) Models: These models utilize high-fat, high-sugar diets to induce obesity in susceptible rodent strains, most commonly the C57BL/6J mouse[11][12].

    • Rationale for Use: The DIO model is considered the gold standard for mimicking common human obesity, as it develops progressively due to caloric excess and involves a complex interplay of genetic and environmental factors[10][13]. The resulting phenotype includes key features like increased adiposity, insulin resistance, and adipose tissue inflammation[14].

    • Causality and Justification: For studying the role of an inflammatory mediator like 5S-HETrE, which is likely produced in response to the metabolic stress of overnutrition, the DIO model offers superior face validity. It allows researchers to investigate how 5S-HETrE levels change during the development of obesity and how manipulating its pathway affects the disease course.

Recommendation: For investigating the role of 5S-HETrE, the C57BL/6J mouse DIO model is the most appropriate choice.

Table 1: Comparison of Common Obesity Animal Models
Model TypeStrain/ExampleInduction MethodKey AdvantagesKey DisadvantagesRelevance for 5S-HETrE Studies
Diet-Induced C57BL/6J MouseHigh-Fat Diet (45-60% kcal from fat)Mimics common human obesity progression; polygenic; allows study of diet-gene interactions.[10][12]Slower development of phenotype; variability between animals.High: Allows for investigation of 5S-HETrE's role in the context of diet-driven inflammation.
Monogenic ob/ob MouseSpontaneous mutation in the leptin geneRapid and severe obesity phenotype; highly reproducible.[11]Does not represent typical human obesity; confounding effects of leptin absence.Moderate: Useful for secondary validation in a severe metabolic disruption context.
Monogenic db/db MouseSpontaneous mutation in the leptin receptor geneSevere obesity and early type 2 diabetes; highly reproducible.[11]Does not represent typical human obesity; severe diabetes can complicate interpretation.Moderate: Similar to ob/ob, useful for secondary validation.

Experimental Design and Protocols

A well-controlled experimental design is paramount. The following workflow provides a logical progression from obesity induction to mechanistic analysis.

G cluster_0 Phase 1: Model Induction cluster_1 Phase 2: Intervention cluster_2 Phase 3: Endpoint Analysis cluster_3 Phase 4: Interpretation acclimation Acclimation (1 week) diet Dietary Intervention (12-16 weeks) acclimation->diet Start HFD intervention Administer 5S-HETrE or Modulator (2-4 weeks) diet->intervention monitoring Metabolic Monitoring (Body Weight, Food Intake, Glucose Tolerance) intervention->monitoring collection Sample Collection (Blood, Adipose, Liver) monitoring->collection analysis Lipidomics (LC-MS/MS) Gene Expression (qPCR) Protein Analysis (Western) Histology collection->analysis interpretation Data Synthesis & Mechanistic Insights analysis->interpretation

Caption: Overall experimental workflow for investigating 5S-HETrE in DIO mice.

Protocol 1: Diet-Induced Obesity (DIO) Induction

Principle: This protocol uses a high-fat diet (HFD) to induce a clinically relevant obese and insulin-resistant phenotype in C57BL/6J mice.[13][14]

Materials:

  • Male C57BL/6J mice, 5-6 weeks of age.

  • Standard chow diet (Control, ~10% kcal from fat).

  • High-Fat Diet (DIO, 60% kcal from fat, e.g., Research Diets D12492).

  • Standard animal housing and caging.

Procedure:

  • Acclimation: Upon arrival, house mice in groups (e.g., 5 per cage) and allow them to acclimate for one week with free access to standard chow and water.[15]

  • Baseline Measurements: Record the initial body weight of all animals.

  • Group Allocation: Randomize mice into two groups:

    • Control Group: Continues on standard chow.

    • DIO Group: Switched to the High-Fat Diet (HFD).

  • Induction Period: Maintain mice on their respective diets for 12-16 weeks. Provide ad libitum access to food and water.

  • Monitoring:

    • Record body weight weekly. A significant divergence between groups should be apparent within 2-4 weeks.[15]

    • Monitor food intake weekly by weighing the remaining food in the hopper.

    • Change HFD pellets twice weekly to prevent spoilage and ensure freshness.[14]

  • Validation of Phenotype: Before starting the intervention, confirm the obese phenotype. DIO mice should exhibit significantly higher body weight, fat mass (if measurable via EchoMRI or DEXA), and impaired glucose tolerance compared to control mice.

Protocol 2: Administration of 5S-HETrE or Modulators

Principle: To assess the direct effects of 5S-HETrE, it must be administered systemically. Intraperitoneal (IP) injection is a common and effective route for delivering compounds in rodents.[16] The choice of vehicle is critical to ensure solubility and bioavailability without causing toxicity.

Materials:

  • 5S-HETrE (or a 5-LOX inhibitor/activator).

  • Vehicle solution (e.g., sterile saline with a low percentage of a solubilizing agent like DMSO or ethanol, typically <5%).

  • Sterile syringes (27-30 gauge needles).

  • Animal scale.

Procedure:

  • Preparation of Dosing Solution:

    • Causality: The stability and solubility of lipid mediators are critical. Prepare the dosing solution fresh each day. First, dissolve the lipid in a small amount of organic solvent (e.g., ethanol), then dilute to the final concentration with sterile saline.

    • Vortex thoroughly to ensure a homogenous solution or fine suspension.

    • Prepare a "Vehicle Control" solution containing the same concentration of solvent without the active compound.

  • Animal Grouping: Sub-divide the DIO mice into two new groups:

    • DIO + Vehicle: Receives IP injections of the vehicle solution.

    • DIO + 5S-HETrE: Receives IP injections of the 5S-HETrE solution.

    • A lean control group receiving the vehicle should also be maintained for comparison.

  • Dosing:

    • Weigh each mouse to calculate the precise injection volume (typically 5-10 mL/kg body weight).

    • Administer the solution via IP injection. Briefly restrain the mouse, tilt it slightly head-down, and insert the needle into the lower right or left abdominal quadrant, avoiding the midline to prevent damage to the bladder or cecum.

    • Administer once daily (or as determined by preliminary pharmacokinetic studies) for the duration of the intervention phase (e.g., 2-4 weeks).

Protocol 3: Sample Collection and Processing

Principle: Proper collection and immediate processing of biological samples are essential to preserve the integrity of labile lipid mediators and other biomarkers.

Materials:

  • Anesthetic (e.g., isoflurane).

  • EDTA-coated microtubes (for plasma).

  • RNase-free tubes and instruments.

  • Liquid nitrogen and dry ice.

  • Centrifuge.

Procedure:

  • Terminal Procedure: At the end of the study, fast mice for 4-6 hours.

  • Anesthesia: Anesthetize the mouse deeply with isoflurane.

  • Blood Collection: Perform terminal cardiac puncture to collect whole blood into an EDTA-coated microtube.

    • Self-Validation: EDTA is used to chelate calcium and prevent coagulation and platelet activation, which can artificially generate eicosanoids.

    • Immediately place the tube on ice. Centrifuge at 2000 x g for 15 minutes at 4°C.

    • Carefully collect the supernatant (plasma), aliquot into fresh tubes, and snap-freeze in liquid nitrogen. Store at -80°C.

  • Tissue Harvest:

    • Rapidly dissect key metabolic tissues: epididymal white adipose tissue (eWAT), subcutaneous white adipose tissue (sWAT), liver, and skeletal muscle.

    • For each tissue, take small pieces designated for different analyses.

    • For Lipidomics & RNA: Immediately snap-freeze in liquid nitrogen.

    • For Histology: Place a small section in 10% neutral buffered formalin.

    • Store all frozen samples at -80°C until analysis.

Analytical and Mechanistic Studies

Protocol 4: Quantification of 5S-HETrE by LC-MS/MS

Principle: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) provides the highest sensitivity and specificity for quantifying specific eicosanoids in complex biological matrices like plasma or tissue homogenates.[17][18]

Workflow:

  • Lipid Extraction:

    • Homogenize frozen tissue samples in a methanol-based buffer.

    • Perform solid-phase extraction (SPE) or liquid-liquid extraction to isolate the lipid fraction and remove interfering substances like proteins and phospholipids. An internal standard (e.g., a deuterated version of 5S-HETE) must be added at the beginning of the extraction to account for sample loss.

  • LC Separation:

    • Reconstitute the dried lipid extract in the mobile phase.

    • Inject the sample onto a reverse-phase C18 column.

    • Use a gradient of water and acetonitrile/methanol (both typically containing a small amount of acid like formic acid) to separate the eicosanoids based on their hydrophobicity.

  • MS/MS Detection:

    • The eluent from the LC is directed into the mass spectrometer source (typically electrospray ionization, ESI, in negative mode).

    • Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode. This involves selecting the specific precursor ion for 5S-HETrE (or 5S-HETE) and then fragmenting it to monitor for a unique product ion. This two-stage filtering provides exceptional specificity.

  • Quantification:

    • Generate a standard curve using known concentrations of a pure 5S-HETrE standard.

    • Quantify the amount of 5S-HETrE in the biological samples by comparing its peak area (normalized to the internal standard) against the standard curve.

Downstream Mechanistic Assays

To understand how 5S-HETrE exerts its effects, correlate its levels with key markers of inflammation and metabolic function.

  • Gene Expression (qPCR): Analyze mRNA levels of pro-inflammatory cytokines (Tnf-α, Il-6), chemokines (Ccl2/Mcp-1), and macrophage markers (Adgre1/F4/80, Cd68) in adipose tissue.

  • Western Blot: Probe for activation (i.e., phosphorylation) of key inflammatory signaling proteins like NF-κB, JNK, and p38 MAPK in tissue lysates.

  • Histology: Perform Hematoxylin and Eosin (H&E) staining on formalin-fixed adipose tissue sections to assess adipocyte size and morphology. Use immunohistochemistry (IHC) to visualize and quantify macrophage infiltration (e.g., F4/80 staining).

Putative Signaling Pathway and Interpretation

5S-HETE is known to be metabolized by 5-hydroxyeicosanoid dehydrogenase (5-HEDH) to form 5-oxo-ETE. 5-oxo-ETE is a potent agonist for the OXE receptor 1 (OXER1), a G-protein coupled receptor (GPCR) that couples to Gαi proteins.[5][7] Activation of this pathway in immune cells leads to chemotaxis, calcium mobilization, and pro-inflammatory signaling.

G AA Arachidonic Acid (from cell membrane) HETE 5S-HETE AA->HETE 5-LOX OXO 5-oxo-ETE HETE->OXO 5-HEDH OXER1 OXER1 Receptor (GPCR) OXO->OXER1 Agonist Binding Gai Gαi Activation OXER1->Gai Calcium Ca²⁺ Mobilization Gai->Calcium MAPK MAPK Activation (ERK, p38) Gai->MAPK NFkB NF-κB Activation Calcium->NFkB MAPK->NFkB Response Pro-inflammatory Response (Cytokine Release, Chemotaxis) NFkB->Response

Caption: Putative signaling pathway for 5S-HETE metabolites in immune cells.

Interpretation: An increase in 5S-HETrE/5S-HETE in obese adipose tissue, coupled with increased expression of inflammatory markers and macrophage infiltration, would support a pro-inflammatory role. If administration of 5S-HETrE exacerbates these markers, it provides direct evidence of its function. Conversely, if a 5-LOX inhibitor ameliorates obesity-induced inflammation and improves metabolic parameters, it validates the pathway as a therapeutic target.

References

  • 5-Hydroxyeicosatetraenoic acid - Wikipedia. Wikipedia. [Link]

  • Targeting Mammalian 5-Lipoxygenase by Dietary Phenolics as an Anti-Inflammatory Mechanism: A Systematic Review. PubMed Central. [Link]

  • Effect of the 5:2 Diet on Weight Loss and Cardiovascular Disease Risk Factors in Overweight and/or Obesity: A Systematic Review and Meta-Analysis. MDPI. [Link]

  • Biosynthesis, biological effects, and receptors of hydroxyeicosatetraenoic acids (HETEs) and oxoeicosatetraenoic acids (oxo-ETEs) derived from arachidonic acid. PubMed Central. [Link]

  • Murine Models of Obesity. MDPI. [Link]

  • A systematic review on different models of inducing obesity in animals: Advantages and limitations. PubMed Central. [Link]

  • Diet-induced obesity in animal models: points to consider and influence on metabolic markers. PubMed Central. [Link]

  • Diet-induced Obesity Modeling by Cafeteria Diet | Protocol Preview. YouTube. [Link]

  • A retrospective study of 5S behaviours of Physical Activity (PA) among suburban Mumbai population with Type 2 Diabetes Mellitus (T2DM). National Institutes of Health (NIH). [Link]

  • Characterization of Eicosanoids Produced by Adipocyte Lipolysis: IMPLICATION OF CYCLOOXYGENASE-2 IN ADIPOSE INFLAMMATION. PubMed Central. [Link]

  • Characterization of serotonin-5-HTR1E signaling pathways and its role in cell survival. National Institutes of Health (NIH). [Link]

  • New techniques of on-line biological sample processing and their application in the field of biopharmaceutical analysis. PubMed Central. [Link]

  • Animal models of obesity: genetic aspects. National Institutes of Health (NIH). [Link]

  • Implementation of the 5Rs (Replacement, Reduction, Refinement, Responsibility and Respect) in laboratory animal science education & training courses in the University of Cape Town, South Africa. ResearchGate. [Link]

  • A Mouse Model of Diet-Induced Obesity and Insulin Resistance. PubMed Central. [Link]

  • Signaling pathways of the serotonin receptor (5-HTR) subtypes. ResearchGate. [Link]

  • (PDF) Characterization of eicosanoids produced by adipocyte lipolysis: Implication of cyclooxygenase-2 in adipose inflammation. ResearchGate. [Link]

  • MS-based methods for detection, quantitation and localisation of pharmaceuticals and metabolites in biological samples. European Pharmaceutical Review. [Link]

  • The Role of TLRs in Obesity and Its Related Metabolic Disorders. MDPI. [Link]

  • Administration of Substances to Laboratory Animals: Routes of Administration and Factors to Consider. PubMed Central. [Link]

  • (PDF) Quantifying Biological Samples using Linear Poisson Independent Component Analysis for MALDI-ToF Mass Spectra. ResearchGate. [Link]

  • Operational Excellence by Implementation of 5S Concepts and Lean Management Practices in Vivarium. Journal of Laboratory Animal Science. [Link]

  • 5-HT2C receptor - Wikipedia. Wikipedia. [Link]

  • Eicosanoid - Wikipedia. Wikipedia. [Link]

  • Metabolic health improves with 5% weight loss in obesity. Healio. [Link]

  • High-fat diet-induced obesity in animal models. Nutrition Research Reviews. [Link]

  • QPS The 5S of Hybrid LC MS/MS Methods. YouTube. [Link]

  • Chronic High-Fat/Sugar Diet Feeding. Mouse Metabolic Phenotyping Centers (MMPC). [Link]

  • The path toward a metabolic health revolution. McKinsey & Company. [Link]

  • Overview of Animal Models of Obesity. PubMed Central. [Link]

  • Eicosanoid Storm in Infection and Inflammation. PubMed Central. [Link]

  • Role of animal models in biomedical research: a review. PubMed Central. [Link]

  • (PDF) 5HT Receptor Signal Transduction Pathways. ResearchGate. [Link]

  • Eicosanoids in obesity and diabetes. ResearchGate. [Link]

  • The 5-Hydroxytryptamine signaling map: an overview of serotonin-serotonin receptor mediated signaling network. PubMed Central. [Link]

  • C57BL/6 DIO 101: Best Practices for Diet Induced Obesity in Mice. Taconic Biosciences. [Link]

  • Quantitative Measurement of Hexoses by Betaine Aldehyde Derivatisation. MDPI. [Link]

  • Obesity: from animal models to human genetics to practical applications. ResearchGate. [Link]

  • Routes of Drug Administration in Rats and Mice | Demonstration Using Expharm Software. YouTube. [Link]

Sources

experimental protocol for 5S-HETrE administration in vivo

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Topic: Experimental Protocol for 5S-HETrE Administration In Vivo

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive experimental guide for the in vivo administration of 5(S)-Hydroxy-6,8,11-eicosatrienoic acid (5S-HETrE), a lipid mediator derived from the lipoxygenase pathway. As a structural analog of the well-characterized inflammatory eicosanoid 5(S)-HETE, 5S-HETrE is presumed to share similar biological activities, including roles in chemotaxis and inflammation. This guide is designed to provide researchers with a robust framework for preclinical studies, emphasizing scientific integrity and reproducibility. We detail critical pre-experimental considerations, a validated formulation strategy for this lipophilic compound, a step-by-step protocol for intraperitoneal (i.p.) administration in a murine model, and recommendations for endpoint analysis. The causality behind key experimental choices is explained to empower researchers to adapt the protocol to their specific models and scientific questions.

Introduction to 5S-HETrE and Related Eicosanoids

5S-HETrE (5(S)-Hydroxy-6,8,11-eicosatrienoic acid) is a metabolite of arachidonic acid, produced via the lipoxygenase (LOX) enzyme pathway.[1] It belongs to the family of hydroxyeicosatetraenoic acids (HETEs), which are potent, hormone-like signaling molecules that act locally as autocrine and paracrine mediators.[2] Specifically, 5S-HETrE is a close structural analog of 5(S)-HETE, a widely studied eicosanoid involved in regulating inflammation, immune responses, and cell proliferation.[2][3]

The biological activities of these lipids are often mediated by their conversion to more potent metabolites. For instance, 5(S)-HETE is oxidized by 5-hydroxyeicosanoid dehydrogenase to form 5-oxo-eicosatetraenoic acid (5-oxo-ETE).[4] 5-oxo-ETE is a powerful chemoattractant for inflammatory cells, particularly eosinophils and neutrophils, and exerts its effects by binding to the G protein-coupled receptor OXER1.[4][5] Upon ligand binding, OXER1 activates intracellular signaling cascades involving MAPK/ERK and PI3K/Akt, leading to calcium mobilization and cellular responses like migration and degranulation.[5] Given its structural similarity, 5S-HETrE may act through similar pathways or serve as a precursor to a corresponding oxo-metabolite.

Pre-Experimental Planning

Critical Considerations: Animal Model Selection

A crucial factor in designing studies involving 5-oxo-ETE or its analogs is the choice of animal model. The primary receptor, OXER1, is well-characterized in humans. However, studies suggest that mice and rats appear to lack a clear, functional ortholog of the OXER1 receptor.[2][5] Researchers must consider this potential difference in pharmacology. Alternative models (e.g., guinea pigs, rabbits) or humanized transgenic models may be more appropriate depending on the research question. This protocol is designed for a generic murine model but the biological relevance of the target pathway must be validated beforehand.

Materials and Reagents
  • Test Article: 5S-HETrE (ensure high purity, typically >98%)

  • Vehicle Components:

    • Ethanol (200 proof, anhydrous)

    • Dimethyl sulfoxide (DMSO), cell culture grade

    • Sterile Saline (0.9% NaCl)

    • Phosphate-Buffered Saline (PBS), sterile

  • Animal Model: e.g., C57BL/6 mice, 8-12 weeks old, male or female as required by study design.

  • Consumables:

    • Sterile 1.5 mL microcentrifuge tubes

    • Sterile insulin syringes (e.g., 28-30 gauge) or tuberculin syringes with appropriate needles

    • Pipette tips

Equipment
  • Calibrated analytical balance

  • Vortex mixer

  • Laminar flow hood

  • Animal scale/balance

  • Appropriate animal housing and handling facilities compliant with IACUC guidelines.

Protocol: In Vivo Administration of 5S-HETrE via Intraperitoneal (i.p.) Injection

This protocol details the formulation of the lipophilic 5S-HETrE into a solution suitable for intraperitoneal injection, a common and effective route for systemic delivery in preclinical rodent models.[6]

Reagent Preparation

Rationale: 5S-HETrE is a lipid and is practically insoluble in aqueous solutions like saline. A common and effective strategy is to first dissolve the compound in a small amount of a water-miscible organic solvent before diluting it to the final working concentration in a physiological buffer.[7] This ensures the compound remains in solution for administration. We present a primary method using ethanol and an alternative using DMSO. The final concentration of the organic solvent should be kept to a minimum (ideally ≤5%) to avoid vehicle-induced toxicity or inflammation.[8]

Table 1: Vehicle and Stock Solution Preparation

Step Procedure Rationale & Notes
1 Prepare Vehicle Solution The vehicle serves as the negative control and the diluent for the test article.
Primary (Ethanol-based): Mix 1 part Ethanol with 9 parts Sterile Saline (e.g., 100 µL Ethanol + 900 µL Saline for a 10% stock). This creates a 10% Ethanol in Saline vehicle. The final concentration in the animal will be lower.
Alternative (DMSO-based): Mix 1 part DMSO with 9 parts Sterile Saline. DMSO is a powerful solvent but can have biological effects. Use with caution.[7]
2 Prepare 5S-HETrE Stock Solution A concentrated stock allows for accurate preparation of various dosing solutions.

| | Weigh 1 mg of 5S-HETrE and dissolve it in 100 µL of pure Ethanol (or DMSO). This creates a 10 mg/mL stock solution. | 5S-HETrE is often supplied in an organic solvent. If so, evaporate the shipping solvent under a stream of nitrogen gas before weighing and reconstituting. Store stock solution at -80°C under argon or nitrogen. |

Preparation of Dosing Solutions

Rationale: Dosing is typically based on the animal's body weight (mg/kg). A dose-response study is highly recommended to determine the optimal concentration. The following table provides an example calculation for a target dose of 1 mg/kg in a 25g mouse with an injection volume of 100 µL.

Table 2: Example Dosage Calculation for a 1 mg/kg Dose

Parameter Value Calculation / Note
A. Animal Weight 25 g
B. Target Dose 1 mg/kg This is a starting point; optimization is required.
C. Total Amount per Animal 0.025 mg (A * B) / 1000
D. Injection Volume 100 µL (0.1 mL) A standard i.p. injection volume for a mouse.
E. Required Concentration 0.25 mg/mL C / D
F. Stock Solution Conc. 10 mg/mL From Table 1, Step 2.
G. Volume of Stock Needed 2.5 µL (E * 100 µL) / F
H. Volume of Vehicle Needed 97.5 µL 100 µL (Final Volume) - G

| Final Prep (per animal) | Mix 2.5 µL of 10 mg/mL 5S-HETrE stock with 97.5 µL of 10% Ethanol/Saline vehicle. | This results in a final ethanol concentration of <10%. Always prepare a slight overage. |

Animal Handling and Administration Procedure
  • Acclimatization: Allow animals to acclimate to the facility for at least one week prior to the experiment.

  • Dose Preparation: Prepare fresh dosing solutions for all groups (Vehicle and 5S-HETrE) on the day of injection. Keep on ice.

  • Weigh Animal: Immediately before injection, weigh each animal to ensure accurate dosing volume if not using a fixed-volume protocol.

  • Restraint: Properly restrain the mouse. For an i.p. injection, position the mouse with its head tilted downwards to move abdominal organs away from the injection site.

  • Injection: Insert a 28-30G needle into the lower right or left abdominal quadrant, avoiding the midline to prevent damage to the bladder or cecum.

  • Administer: Gently depress the plunger to administer the full volume (e.g., 100 µL).

  • Withdraw and Monitor: Withdraw the needle and return the animal to its cage. Monitor the animal for any immediate adverse reactions.

Experimental Design and Control Groups
  • Vehicle Control (Crucial): This group receives an injection of the vehicle solution only (e.g., 10% Ethanol in Saline). This is the most critical control to ensure that observed effects are not due to the solvent system.

  • Treatment Group(s): Receive 5S-HETrE at one or more concentrations.

  • Positive Control (Optional): If studying inflammation, a known inflammatory agent (e.g., LPS) can be used as a positive control.

  • Randomization: Randomly assign animals to each group to minimize bias.

Post-Administration Monitoring and Endpoint Analysis

The timing and nature of endpoint analysis will depend entirely on the experimental hypothesis.

  • Pharmacokinetics: Blood samples can be collected at various time points (e.g., 15 min, 1 hr, 4 hr, 24 hr) to measure the concentration of 5S-HETrE and its metabolites via LC-MS/MS.

  • Inflammatory Response: For studies on inflammation, analysis can be performed 4-72 hours post-injection.

    • Peritoneal Lavage: Collect peritoneal fluid to quantify immune cell infiltration (e.g., neutrophils, eosinophils) via flow cytometry or microscopy.

    • Tissue Collection: Harvest tissues of interest (e.g., spleen, lung, liver) for analysis of inflammatory gene expression (qPCR), protein levels (ELISA, Western Blot), or histology (H&E staining).[9][10]

Workflow and Pathway Visualization

The following diagrams illustrate the overall experimental process and the putative signaling pathway for related compounds.

G cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experiment cluster_analysis Phase 3: Analysis P1 Animal Acclimatization P3 Randomize Animals into Groups P1->P3 P2 Prepare Vehicle & 5S-HETrE Stock P2->P3 E1 Calculate Doses & Prepare Injections P3->E1 E2 Weigh Animals E1->E2 E3 Administer i.p. Injection (Vehicle or 5S-HETrE) E2->E3 A1 Monitor Animals E3->A1 A2 Collect Samples (Blood, Peritoneal Lavage, Tissues) A1->A2 A3 Endpoint Analysis (Flow Cytometry, qPCR, ELISA, etc.) A2->A3 A4 Data Analysis & Interpretation A3->A4

Caption: High-level workflow for in vivo 5S-HETrE administration.

G ligand 5-Oxo-ETE (Metabolite of 5-HETE) receptor OXER1 Receptor (GPCR) ligand->receptor Binds g_protein Gi/Gβγ Complex receptor->g_protein Activates plc PLC g_protein->plc Modulates pi3k PI3K / Akt g_protein->pi3k Modulates mapk MAPK / ERK g_protein->mapk Modulates ca_mobil Ca²⁺ Mobilization plc->ca_mobil response Cellular Responses (Chemotaxis, Degranulation) pi3k->response mapk->response ca_mobil->response

Caption: Putative signaling pathway for 5-HETE metabolite 5-Oxo-ETE.[5]

Troubleshooting

IssuePotential CauseRecommended Solution
Precipitation in Dosing Solution Poor solubility; solvent concentration too low.Prepare the dosing solution immediately before use. Ensure vigorous vortexing. If precipitation persists, consider alternative vehicles like a solution containing cyclodextrins or a lipid emulsion (e.g., Intralipid).[7]
High Variability in Results Inconsistent injection technique; inaccurate dosing.Ensure all personnel are proficient in i.p. injections. Use a consistent injection site and volume. Prepare a master mix for each group to ensure dose homogeneity.
Vehicle Control Shows Effect Vehicle toxicity or biological activity.Reduce the final concentration of the organic solvent (e.g., from 5% to 1%). If using DMSO, consider switching to an ethanol-based vehicle, which is often better tolerated.
No Observable Effect Dose too low; rapid metabolism; inappropriate animal model.Perform a dose-escalation study. Check literature for the pharmacokinetics of similar compounds. Critically re-evaluate if the target pathway (e.g., OXER1) is conserved and functional in your chosen animal model.[5]

References

  • Wikipedia. (n.d.). 5-Oxo-eicosatetraenoic acid.
  • Powell, W. S., & Rokach, J. (2013). Biosynthesis, biological effects, and receptors of hydroxyeicosatetraenoic acids (HETEs) and oxoeicosatetraenoic acids (oxo-ETEs) derived from arachidonic acid. Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids, 1831(4), 855-865.
  • Wikipedia. (n.d.). 5-Hydroxyeicosatetraenoic acid.
  • Hardaway, A. L., Goudarzi, M., Berk, M., Chung, Y.-M., Zhang, R., Li, J., Klein, E., & Sharifi, N. (2020). 5-Hydroxyeicosatetraenoic Acid Controls Androgen Reduction in Diverse Types of Human Epithelial Cells. Cancer Research, 80(18), 3848–3857.
  • Wang, Y., Chen, J., Li, T., & Wu, Y. (2022). Lipid-Based Intelligent Vehicle Capabilitized with Physical and Physiological Activation.
  • Falck, J. R., & Campbell, W. B. (2021). The Hunt for the Putative Epoxyeicosatrienoic Acid Receptor. ACS Chemical Biology, 16(5), 813–823.
  • Various Authors. (2014). What are the vehicles used to dissolve drugs for in vivo treatment?.
  • Quiroz-Baez, R., Rojas, E., Ibarra, A., & Gonzalez-Maciel, A. (2021). Targeting lipid droplets in FUS-linked amyotrophic lateral sclerosis mitigates neuronal and astrocytic lipotoxicity. Brain, 144(11), 3362-3379.
  • Quiroz-Baez, R., Rojas, E., Ibarra, A., & Gonzalez-Maciel, A. (2021). Targeting lipid droplets in FUS-linked amyotrophic lateral sclerosis mitigates neuronal and astrocytic lipotoxicity. Brain, 144(11), 3362-3379. Oxford Academic.
  • Li, S.-D., & Huang, L. (2008). Lipidic Systems for In Vivo siRNA Delivery. Molecular Pharmaceutics, 5(5), 790–799.
  • Singh, I., & Swami, R. (2018). Lipid as a Vehicle/Carrier for Oral Drug Delivery.
  • Thermo Fisher Scientific. (n.d.). In vivo use of Click-iT EdU cell proliferation assays.
  • Zhai, L., et al. (2023). Early Ferroptosis Detection Targeting Lipid Hydrogen Abstraction. Journal of the American Chemical Society.
  • Thermo Fisher Scientific. (n.d.). Click-iT EdU Labeling In Vivo Cell Proliferation Protocol.
  • Munitz, A., et al. (2012). Pharmacokinetics, tissue distribution and immunomodulatory effect of intralipid formulation of nystatin in mice. Journal of Antimicrobial Chemotherapy, 67(7), 1716-21.
  • Abra, R. M., & Hunt, C. A. (1981). Effect of long-term Intralipid administration in mice. Journal of Pharmaceutical Sciences, 70(10), 1173-6.

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing LC-MS/MS for 5S-HETrE Detection

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the analysis of 5-hydroxy-eicosatetraenoic acid (5S-HETrE) using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into method optimization and troubleshooting. Our goal is to equip you with the knowledge to develop robust, accurate, and reliable assays for this critical lipid mediator.

Introduction to 5S-HETrE Analysis

5(S)-hydroxyeicosatetraenoic acid (5S-HETrE) is a key bioactive lipid involved in various physiological and pathological processes, including inflammation.[1][2] Accurate quantification of 5S-HETrE in complex biological matrices is crucial for understanding its role in disease and for the development of novel therapeutics. LC-MS/MS has become the gold standard for this analysis due to its high sensitivity and selectivity.[3] However, the presence of structural isomers and potential matrix effects present unique challenges that require careful optimization of analytical parameters.

This guide provides a structured approach to method development, offering detailed protocols and troubleshooting advice in a practical question-and-answer format.

Core Experimental Workflow

The following diagram illustrates the typical workflow for 5S-HETrE analysis, from sample collection to data acquisition. Each stage requires careful consideration to ensure data quality.

5S_HETrE_Workflow cluster_Prep Sample Preparation cluster_LC LC Separation cluster_MS MS/MS Detection Sample_Collection Sample Collection (e.g., Plasma, Serum) Internal_Standard Spike with Deuterated Internal Standard (5S-HETE-d8) Sample_Collection->Internal_Standard Add IS early SPE Solid-Phase Extraction (SPE) (e.g., Oasis HLB) Internal_Standard->SPE Matrix cleanup Evaporation Evaporation & Reconstitution SPE->Evaporation Concentration Injection Sample Injection Evaporation->Injection Column Reversed-Phase C18 Column Injection->Column Gradient Gradient Elution (Water/Acetonitrile with Formic Acid) Column->Gradient Ionization Electrospray Ionization (ESI) (Negative Mode) Gradient->Ionization MRM Multiple Reaction Monitoring (MRM) Ionization->MRM Data_Acquisition Data Acquisition & Processing MRM->Data_Acquisition

Caption: General workflow for 5S-HETrE analysis by LC-MS/MS.

Frequently Asked Questions (FAQs)

Q1: What are the recommended MRM transitions for 5S-HETrE and its internal standard?

A1: Multiple Reaction Monitoring (MRM) is essential for the selective detection of 5S-HETrE. It is crucial to monitor at least two transitions per analyte (a quantifier and a qualifier) to ensure specificity. Given that 5S-HETrE readily forms a [M-H]- ion in negative electrospray ionization (ESI), the precursor ion will be m/z 319.2. For the internal standard, a deuterated form such as 5S-HETE-d8 is highly recommended to compensate for matrix effects and variations in sample preparation.[4][5]

CompoundPrecursor Ion (Q1) [M-H]⁻Product Ion (Q3)RoleCollision Energy (eV)
5S-HETrE 319.2115.1 Quantifier-20 to -25 (Optimization Recommended)
319.2179.1Qualifier-15 to -20 (Optimization Recommended)
5S-HETE-d8 327.2116.1 Quantifier (IS)-20 to -25 (Optimization Recommended)
327.2184.1Qualifier (IS)-15 to -20 (Optimization Recommended)

Note: The exact collision energies should be optimized for your specific instrument to achieve the best signal intensity.[6][7]

Q2: How can I separate 5S-HETrE from its isomers like 8-HETE, 12-HETE, and 15-HETE?

A2: The chromatographic separation of HETE isomers is challenging due to their structural similarity.[3] While complete baseline separation may not be achievable with standard C18 columns, partial separation is possible with a well-optimized gradient. More importantly, the use of specific MRM transitions is key to differentiating these isomers.[3] Although they share the same precursor ion (m/z 319.2), their fragmentation patterns differ, allowing for selective detection. For example, the transition m/z 319.2 -> 115.1 is highly specific for 5S-HETrE.[3]

A typical reversed-phase gradient might be:

Time (min)% Mobile Phase A (Water + 0.1% Formic Acid)% Mobile Phase B (Acetonitrile + 0.1% Formic Acid)
0.07030
2.07030
12.03070
15.0595
17.0595
17.17030
20.07030

This is a starting point and should be optimized based on your column dimensions and hardware.

Q3: What is the best approach for sample preparation from plasma or serum?

A3: Solid-Phase Extraction (SPE) is the most effective method for extracting 5S-HETrE from complex biological matrices like plasma or serum.[3] A protocol using a polymeric reversed-phase sorbent, such as Oasis HLB, is recommended.

Step-by-Step SPE Protocol:

  • Sample Pre-treatment: To 500 µL of plasma, add a known amount of 5S-HETE-d8 internal standard. Dilute the sample with an acidic aqueous solution (e.g., 1.5 mL of 5% acetic acid in water) to disrupt protein binding.[3]

  • Column Conditioning: Condition the SPE cartridge (e.g., Oasis HLB, 60 mg) with 2 mL of methanol followed by 2 mL of 0.1% acetic acid in water.[3]

  • Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with a weak organic solvent (e.g., 2 mL of 10% methanol in water with 0.1% acetic acid) to remove polar interferences.

  • Elution: Elute 5S-HETrE and the internal standard with 2 mL of methanol or acetonitrile.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a small volume (e.g., 100 µL) of the initial mobile phase (e.g., 70:30 Water:Acetonitrile with 0.1% Formic Acid).[3]

Troubleshooting Guide

Issue 1: Poor Sensitivity or No Signal for 5S-HETrE
Potential Cause Explanation Solution
Suboptimal Ionization 5S-HETrE contains a carboxylic acid group, which is most effectively ionized in negative ESI mode. Incorrect polarity will result in no signal.Ensure the mass spectrometer is operating in negative ionization mode . Optimize source parameters such as capillary voltage, gas flow, and temperature.
Inefficient Extraction Incomplete disruption of protein binding or improper SPE procedure can lead to low recovery.Ensure the internal standard is added before any extraction steps.[8][9] Verify the pH of the sample during loading and the composition of wash and elution solvents.
Analyte Degradation Eicosanoids can be unstable and susceptible to oxidation.[10]Keep samples on ice or at 4°C during preparation. Use antioxidants like BHT if necessary. Analyze samples promptly after preparation.
Incorrect MRM Transitions/Collision Energy Using non-optimal MRM transitions or collision energy will result in a weak or absent signal.Verify the precursor and product ions. Perform a collision energy optimization experiment by ramping the CE across a range (e.g., -10 to -40 eV) to find the value that yields the highest intensity for each transition.[6][11]
Issue 2: High Background Noise or Interferences
Potential Cause Explanation Solution
Matrix Effects Co-eluting compounds from the biological matrix can suppress or enhance the ionization of 5S-HETrE, leading to inaccurate quantification.[12][13]Improve sample cleanup by optimizing the SPE wash step. Adjust the LC gradient to better separate 5S-HETrE from the interfering compounds. The use of a deuterated internal standard is crucial to compensate for these effects.[8][9]
Isobaric Interference Other HETE isomers have the same mass and can fragment similarly, causing interference if not chromatographically separated.While complete separation is difficult, adjust the LC gradient to maximize the separation between isomers.[3] Use highly specific qualifier MRM transitions to confirm the identity of the 5S-HETrE peak.
Contamination Contamination from solvents, glassware, or the LC system can introduce interfering peaks.Use high-purity, LC-MS grade solvents and reagents. Thoroughly clean all glassware. Implement a system flush with a strong solvent mixture between runs.
Issue 3: Poor Peak Shape (Tailing, Fronting, or Splitting)
Potential Cause Explanation Solution
Column Overload Injecting too much sample can lead to peak fronting.Reduce the injection volume or dilute the sample.
Mismatched Reconstitution Solvent If the sample is reconstituted in a solvent significantly stronger than the initial mobile phase, peak distortion can occur.Reconstitute the sample in a solvent that is the same as or weaker than the initial mobile phase conditions.
Column Degradation Over time, the stationary phase of the LC column can degrade, leading to peak tailing and loss of resolution.Replace the analytical column. Use a guard column to extend the life of the main column.
Secondary Interactions Interactions between the analyte and active sites on the column or in the system can cause peak tailing.Ensure the mobile phase pH is appropriate. The addition of a small amount of a weak acid like formic acid helps to suppress the ionization of the carboxylic acid group, leading to better peak shape.

Self-Validation and System Suitability

To ensure the trustworthiness of your results, a self-validating system should be in place.

  • Internal Standard Response: The peak area of the deuterated internal standard should be consistent across all samples in a batch (typically within ±20% of the mean). Significant variation may indicate inconsistent extraction or severe matrix effects.

  • Qualifier-to-Quantifier Ratio: The ratio of the peak areas of the qualifier and quantifier MRM transitions for 5S-HETrE should be constant across all standards and samples. A significant deviation in a sample suggests the presence of an interference.

  • Blank Injections: Regularly inject solvent blanks and extracted matrix blanks to monitor for carryover and background contamination.

  • Quality Control Samples: Analyze QC samples at low, medium, and high concentrations throughout the analytical run to assess the accuracy and precision of the method.

Advanced Topic: Collision Energy Optimization

The following diagram illustrates the principle of optimizing collision energy for a specific MRM transition.

CE_Optimization Analyte_Infusion Infuse Analyte Standard into Mass Spectrometer Set_MRM Set Q1 to Precursor m/z Set Q3 to Product m/z Analyte_Infusion->Set_MRM Ramp_CE Ramp Collision Energy (e.g., 5-40 V in 2 V steps) Set_MRM->Ramp_CE Monitor_Intensity Monitor Product Ion Intensity Ramp_CE->Monitor_Intensity Plot_Data Plot Intensity vs. Collision Energy Monitor_Intensity->Plot_Data Select_Optimal_CE Select CE at Maximum Intensity Plot_Data->Select_Optimal_CE

Caption: Workflow for collision energy optimization.

References

  • Mass spectrometric analysis of 5-hydroxyeicosatetraenoic acid (5-HETE) in the perfusate of the isolated rat lung. PubMed. [Link]

  • 5-Hydroxyeicosatetraenoic acid. Wikipedia. [Link]

  • Simultaneous LC–MS/MS analysis of eicosanoids and related metabolites in human serum, sputum and BALF. NIH. [Link]

  • UPLC-MS/MS-Based Profiling of Eicosanoids in RAW264.7 Cells Treated with Lipopolysaccharide. NIH. [Link]

  • A 5-LO product, 5-HETE, or its unstable precursor 5-HpETE is oxidized... ResearchGate. [Link]

  • Chemical and enzymic syntheses of 5-HPETE, a key biological precursor of slow-reacting substance of anaphylaxis (SRS), and 5-HETE. ACS Publications. [Link]

  • A sensitive LC–MS/MS method for isomer separation and quantitative determination of 51 pyrrolizidine alkaloids and two tropane alkaloids in cow's milk. PubMed Central. [Link]

  • Effect of Collision Energy Optimization on the Measurement of Peptides by Selected Reaction Monitoring (SRM) Mass Spectrometry. NIH. [Link]

  • Analysis of HETEs in human whole blood by chiral UHPLC-ECAPCI/HRMS. NIH. [Link]

  • Comprehensive Ultra Performance Liquid Chromatographic Separation and Mass Spectrometric Analysis of Eicosanoid Metabolites Suit. LIPID MAPS. [Link]

  • How to separate isomers by Normal phase HPLC? ResearchGate. [Link]

  • Targeting Mammalian 5-Lipoxygenase by Dietary Phenolics as an Anti-Inflammatory Mechanism: A Systematic Review. MDPI. [Link]

  • Skyline Collision Energy Optimization. Skyline. [Link]

  • Isomers Recognition in HPLC-MS/MS Analysis of Human Plasma Samples by Using an Ion Trap Supported by a Linear Equations-Based Algorithm. MDPI. [Link]

  • A New LC-MS/MS-Based Method for the Simultaneous Detection of α-Tocopherol and Its Long-Chain Metabolites in Plasma Samples Using Stable Isotope Dilution Analysis. MDPI. [Link]

  • Full article: Matrix Effects and Application of Matrix Effect Factor. Taylor & Francis. [Link]

  • Isomeric Separation of Permethylated Glycans by Extra-Long Reversed-Phase Liquid Chromatography (RPLC)-MS/MS. NIH. [Link]

  • Human Plasma Extract Analyzed by LCMS - AppNote. MicroSolv. [Link]

  • How Important Is The Matrix Effect in Analyzing Bioprocess Samples?. Sartorius. [Link]

  • Assay Interference by Chemical Reactivity. NIH. [Link]

  • Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. ResolveMass. [Link]

  • (PDF) Targeted Mass Spectrometry Reveals Interferon-Dependent Eicosanoid and Fatty Acid Alterations in Chronic Myeloid Leukaemia. ResearchGate. [Link]

  • Isomeric Separation of Permethylated Glycans by Extra-Long Reversed-Phase Liquid Chromatography (RPLC)-MS/MS. NIH. [Link]

  • Human Plasma Extract Analyzed by LCMS - AppNote. MicroSolv. [Link]

  • Kinetic Profiling in One-Step Digital Immunoassays Enables Multiplex Quantification across an Ultrabroad Dynamic Range. ACS Publications. [Link]

  • Optimizing Collision Energy for Improved Molecular Networking in Non-targeted Lipidomics. ACS Publications. [Link]

  • Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. YouTube. [Link]

  • MSe Collision Energy Optimization for the Analysis of Membrane Proteins Using HDX-cIMS. ACS Publications. [Link]

  • Detection and Quantitation of Eicosanoids via High Performance Liquid Chromatography‐Electrospray Ionization‐Mass Spectrometry. LIPID MAPS. [Link]

  • Deuterated Standards for LC-MS Analysis. ResolveMass Laboratories Inc.. [Link]

  • Matrix effects influence biochemical signatures and metabolite quantification in dried blood spots. bioRxiv. [Link]

  • Stability Testing of Biotechnological/Biological Products. EMA. [Link]

Sources

Technical Support Center: Best Practices for Long-Term Storage of 5S-HETrE Standards

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource for the long-term storage and handling of 5S-hydroxyeicosatrienoic acid (5S-HETrE) standards. Adherence to these best practices is critical for ensuring the integrity and reliability of experimental results.

Introduction to 5S-HETrE Stability

5S-HETrE is a bioactive lipid, specifically a hydroxyeicosatrienoic acid, derived from the metabolism of omega-6 fatty acids.[1] Its polyunsaturated nature, containing multiple carbon-carbon double bonds, makes it susceptible to degradation over time, primarily through oxidation and hydrolysis. Proper storage is therefore not merely a recommendation but a prerequisite for accurate and reproducible research.

Core Storage and Handling Protocols

Proper handling from the moment of receipt is crucial for maximizing the shelf-life of your 5S-HETrE standard. The following protocols are designed to minimize degradation and preserve the integrity of the compound.

Recommended Storage Conditions

For optimal long-term stability, 5S-HETrE standards should be stored under the following conditions:

ParameterRecommendationRationale
Temperature -20°CMinimizes the rate of chemical degradation reactions such as oxidation and hydrolysis.
Solvent Ethanol5S-HETrE is typically supplied in an organic solvent like ethanol, which helps to maintain its stability.
Container Amber glass vial with a Teflon-lined capProtects from light-induced degradation and prevents leaching of plasticizers that can occur with plastic containers.[2]
Atmosphere Inert gas (Argon or Nitrogen)Displaces oxygen, thereby preventing oxidation of the polyunsaturated fatty acid chain.

Under these conditions, 5S-HETrE standards are expected to be stable for at least two years.[3]

Step-by-Step Aliquoting Protocol

To avoid repeated freeze-thaw cycles and contamination of the main stock, it is highly recommended to prepare single-use aliquots.

  • Preparation: Before opening the vial of 5S-HETrE, allow it to equilibrate to room temperature to prevent condensation of atmospheric water, which can lead to hydrolysis.

  • Inert Atmosphere: If possible, perform the aliquoting procedure in a glove box under an inert atmosphere (argon or nitrogen). If a glove box is not available, work quickly and minimize the time the vial is open to the air.

  • Dispensing: Using a gas-tight glass syringe, carefully withdraw the desired volume of the 5S-HETrE solution.

  • Aliquoting: Dispense the solution into smaller amber glass vials with Teflon-lined caps.

  • Inert Gas Purge: Before sealing each aliquot, gently flush the headspace of the vial with a stream of argon or nitrogen gas to displace any oxygen.

  • Sealing and Labeling: Immediately cap the vials tightly. Label each aliquot clearly with the compound name, concentration, date of aliquoting, and a unique identifier.

  • Storage: Promptly return the aliquots and the main stock vial to the -20°C freezer.

Understanding Degradation Pathways

A foundational understanding of the chemical degradation pathways of 5S-HETrE is essential for appreciating the importance of proper storage and for troubleshooting potential issues.

5S-HETrE 5S-HETrE Oxidation Oxidation 5S-HETrE->Oxidation O2, light, heat Hydrolysis Hydrolysis 5S-HETrE->Hydrolysis H2O, acid/base Degradation_Products_Ox Epoxides, Aldehydes, Ketones Oxidation->Degradation_Products_Ox Degradation_Products_Hy Carboxylic Acid Salt + Alcohol Hydrolysis->Degradation_Products_Hy

Caption: Primary degradation pathways for 5S-HETrE.

Oxidation

The multiple double bonds in the carbon chain of 5S-HETrE are susceptible to attack by molecular oxygen, a process known as auto-oxidation.[4] This is a free-radical chain reaction that can be initiated by light, heat, or the presence of metal ions. The products of oxidation can include hydroperoxides, epoxides, aldehydes, and ketones, which will alter the biological activity of the standard and interfere with analytical measurements.

Hydrolysis

5S-HETrE is an ester. In the presence of water, especially under acidic or basic conditions, the ester bond can be cleaved in a process called hydrolysis.[5][6] This reaction breaks the molecule into a carboxylic acid and an alcohol, rendering the standard inactive. This is why it is crucial to avoid moisture contamination.

Troubleshooting Guide

IssuePossible CauseRecommended Action
Unexpected experimental results Degradation of the 5S-HETrE standard.Prepare a fresh dilution from a new aliquot. If the problem persists, open a new stock vial. Consider running a quality control check on the standard using a previously validated method.
Visible precipitates in the solution The compound may have come out of solution at low temperatures, or it could be a sign of degradation.Allow the vial to warm to room temperature and gently vortex to see if the precipitate redissolves. If it does not, it is likely a degradation product, and the standard should be discarded.
Discoloration of the solution This can be a sign of significant oxidation.The standard is likely compromised. It is recommended to discard it and use a fresh, unopened vial.
Standard accidentally left at room temperature Exposure to higher temperatures accelerates degradation.The stability of the standard will be compromised. The extent of degradation depends on the duration of exposure. It is safest to discard the standard and use a properly stored one.

Frequently Asked Questions (FAQs)

Q1: Is it acceptable to store 5S-HETrE standards at -80°C?

While -80°C is generally acceptable for the long-term storage of many biological molecules, for 5S-HETrE in an ethanol solution, -20°C is the manufacturer-recommended temperature.[3] Storing at -80°C may cause the ethanol to become highly viscous or freeze, which could potentially lead to precipitation of the solute.

Q2: How many times can I freeze and thaw an aliquot?

Ideally, an aliquot should only be subjected to one freeze-thaw cycle. Repeated cycling can accelerate degradation through both physical and chemical processes.[7][8] Planning experiments to use an entire aliquot at once is the best practice.

Q3: My 5S-HETrE standard is past its expiration date. Can I still use it?

The expiration date provided by the manufacturer is based on stability testing under ideal storage conditions. Using a standard beyond its expiration date is not recommended as its integrity cannot be guaranteed. This could lead to inaccurate and unreliable experimental results.

Q4: What should I do if I suspect my standard has been contaminated?

If you suspect any form of contamination (e.g., microbial, chemical), it is best to discard the standard immediately to avoid compromising your experiments.

Q5: Can I use a plastic pipette tip to transfer the 5S-HETrE solution?

No, it is strongly advised to use glass or stainless steel syringes for transferring organic solutions of lipids.[2] Plastic pipette tips can leach plasticizers into the solution, which can interfere with your experiments, particularly in sensitive assays like mass spectrometry.

References

  • PubChem. 5-Hydroxyeicosatetraenoic Acid. National Center for Biotechnology Information. Accessed January 26, 2026. [Link].

  • PubChem. 5S-HETrE. National Center for Biotechnology Information. Accessed January 26, 2026. [Link].

  • PubChem. 5-HETrE. National Center for Biotechnology Information. Accessed January 26, 2026. [Link].

  • Chemistry LibreTexts. Hydrolysis of Esters. Accessed January 26, 2026. [Link].

  • Kozikowski, B. A., et al. The Effect of Freeze/Thaw Cycles on the Stability of Compounds in DMSO. Journal of Biomolecular Screening. 2003;8(2):210-215.
  • Di Cicco, M., et al. Multi-Analytical Approach to Characterize the Degradation of Different Types of Microplastics: Identification and Quantification of Released Organic Compounds. International Journal of Molecular Sciences. 2023;24(3):2597.
  • Master Organic Chemistry. Basic Hydrolysis of Esters – Saponification. Accessed January 26, 2026. [Link].

  • Zhang, Y., et al. A comprehensive study of conditions of the biodegradation of a plastic additive 2,6-di-tert-butylphenol and proteomic changes in the degrader Pseudomonas aeruginosa san ai. Environmental Science: Water Research & Technology. 2019;5(8):1435-1444.
  • Xia, X., et al. Effects of Multiple Freeze-Thaw Cycles on Protein and Lipid Oxidation, Microstructure and Quality Characteristics of Rainbow Trout (Oncorhynchus mykiss). Foods. 2023;12(4):749.
  • Medical News Today. Lipid disorder: Causes, symptoms, and treatment. Accessed January 26, 2026. [Link].

  • Wikipedia. 5-Hydroxyeicosatetraenoic acid. Accessed January 26, 2026. [Link].

  • Chemguide. Hydrolysing Esters. Accessed January 26, 2026. [Link].

  • Khan Academy. Eicosanoid Biosynthesis. Accessed January 26, 2026. [Link].

  • PubChem. 5-HETrE. National Center for Biotechnology Information. Accessed January 26, 2026. [Link].

  • YouTube. Freeze Thaw Stability Study for Pharmaceutical Products. Accessed January 26, 2026. [Link]. (Note: A representative YouTube link on the topic).

  • Chemistry Steps. Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. Accessed January 26, 2026. [Link].

  • ResearchGate. Diversified Analytical Methods Used to Analyze Plastic Biodegradation. Accessed January 26, 2026. [Link].

  • YouTube. Eicosanoids in 2 minutes; Prostaglandins, Prostacyclin, Thromboxane and Leukotrienes. Accessed January 26, 2026. [Link]. (Note: A representative YouTube link on the topic).

  • ResearchGate. Schematic diagram summarizing lipid alterations in DES subtypes. Accessed January 26, 2026. [Link].

  • Needleman, P., et al. Regulated formation of eicosanoids.
  • Tosin, M., et al. Laboratory Test Methods to Determine the Degradation of Plastics in Marine Environmental Conditions. Frontiers in Microbiology. 2016;7:225.
  • Khan Academy. Acid-catalyzed ester hydrolysis. Accessed January 26, 2026. [Link].

  • Li, F., et al.
  • YouTube. Lipid Transport (pt. 1). Accessed January 26, 2026. [Link]. (Note: A representative YouTube link on the topic).

  • Wikipedia. High cholesterol. Accessed January 26, 2026. [Link].

  • Wasternack, C., & Feussner, I. Oxidation of polyunsaturated fatty acids to produce lipid mediators. Annual Review of Plant Biology. 2018;69:363-389.
  • YouTube. Oxidation of unsaturated fatty acid (PUFA and MUFA oxidation). Accessed January 26, 2026. [Link]. (Note: A representative YouTube link on the topic).

  • Twinwood Cattle Company. Oxidation of Polyunsaturated Fatty Acids and its Impact on Food Quality and Human Health. Accessed January 26, 2026. [Link].

  • Chemistry LibreTexts. Oxidation of Fatty Acids. Accessed January 26, 2026. [Link].

  • ResearchGate. β-Oxidation of polyunsaturated fatty acids. Accessed January 26, 2026. [Link].

Sources

Validation & Comparative

Precision in Lipidomics: A Comparative Guide to Validating 5S-HETrE Antibody Specificity

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Lipid Problem"

In the field of eicosanoid research, specificity is the primary casualty of structural homology. This guide addresses a specific, high-stakes challenge: assessing antibodies targeting 5S-HETrE (5(S)-hydroxy-6E,8Z,11Z-eicosatrienoic acid).

5S-HETrE is a specific metabolite of Mead Acid (20:3 n-9) generated via the 5-lipoxygenase (5-LOX) pathway.[1] It is a critical biomarker for Essential Fatty Acid Deficiency (EFAD) and specific inflammatory states. However, it shares a nearly identical "head" structure with 5S-HETE , the abundant arachidonic acid metabolite.[1]

The Core Challenge: Most commercial antibodies raised against 5-hydroxy lipids bind to the carboxyl group and the hydroxylated


-diene motif.[1] Because 5S-HETrE and 5S-HETE differ only by a single double bond at the distant C14 position, cross-reactivity is not just a risk—it is a certainty unless rigorously validated.[1]

This guide provides a comparative analysis of detection methods and a self-validating protocol to quantify this cross-reactivity.

The Biological Landscape: Why Specificity Matters

To understand the validation requirements, one must visualize the parallel biosynthetic pathways. 5-LOX is promiscuous; it oxygenates both Arachidonic Acid (n-6) and Mead Acid (n-9) at the C5 position.[1]

Figure 1: Parallel Biosynthesis & Structural Homology

This diagram illustrates the competitive substrate usage by 5-LOX, highlighting the structural similarity that causes antibody cross-reactivity.[1]

LipidPathways cluster_n6 n-6 Pathway (Inflammation) cluster_n9 n-9 Pathway (EFAD/Mead Acid) AA Arachidonic Acid (20:4 n-6) LOX 5-Lipoxygenase (5-LOX) AA->LOX HpETE 5-HpETE HETE 5S-HETE (Major Interferent) HpETE->HETE Reduction HETrE 5S-HETrE (Target Analyte) HETE->HETrE High Structural Homology (C1-C12) Mead Mead Acid (20:3 n-9) Mead->LOX HpETrE 5-HpETrE HpETrE->HETrE Reduction LOX->HpETE LOX->HpETrE

Caption: 5-LOX metabolizes both Arachidonic Acid and Mead Acid.[1] The resulting metabolites (5S-HETE and 5S-HETrE) share the same 5-hydroxy-6,8-diene core, differing only at the C14 tail.[1]

Comparative Analysis: Immunoassay vs. Mass Spectrometry

When selecting a detection platform, researchers must weigh throughput against specificity.[1]

FeatureCompetitive ELISA (Immunoassay) LC-MS/MS (Gold Standard)
Primary Mechanism Antibody binding to 5-hydroxy motif.[1]Mass-to-charge ratio (m/z) + Retention Time.[1]
Specificity Risk High. Antibodies often cannot distinguish the C14 double bond absence in 5S-HETrE vs. 5S-HETE.[1]Low. 5S-HETrE (m/z 337) and 5S-HETE (m/z 319) have distinct molecular masses.[1]
Sensitivity pg/mL range (High).[1][2]pg/mL range (High, depends on ionization).[1]
Throughput 96 wells/plate (High).[1][3]Serial injection (Low/Medium).[1]
Cost Low (

600/kit).[1]
High (Instrument + Expertise).[1]
Verdict Screening Tool. Requires rigorous cross-reactivity validation before use in complex matrices.Validation Tool. Essential for confirming ELISA "hits" or when 5-HETE levels are high.[1]

Expert Insight: If you are studying EFAD, Mead Acid metabolites (5S-HETrE) are upregulated while Arachidonic metabolites (5S-HETE) are downregulated.[1] In this specific physiological window, ELISA specificity might be sufficient. However, in general inflammatory models, 5S-HETE excesses will swamp the 5S-HETrE signal, leading to false positives [1].[1]

Deep Dive Protocol: The Cross-Reactivity Stress Test

Do not rely on manufacturer-stated cross-reactivity (CR) values alone.[1] Matrix effects and batch variability require internal validation. The following protocol utilizes a Competitive ELISA format to determine the "Percent Cross-Reactivity" (%CR).

The Logic of B/B₀

In a competitive assay, the antibody is the limiting factor.

  • B₀ (Maximum Binding): Signal when no free analyte is present (Antibody binds only to the plate-coated conjugate).[1]

  • B (Sample Binding): Signal when free analyte competes for the antibody.

  • Displacement: As free analyte concentration increases, B/B₀ decreases.[1]

Experimental Workflow

Materials:

  • Target Antigen: Authentic 5S-HETrE standard.[1]

  • Interferents: 5S-HETE, 5-oxo-ETE, Arachidonic Acid, LTB4.[1][4][5]

  • ELISA Kit (or coated plate + antibody).[1][6][7][8]

Step-by-Step Protocol:

  • Preparation of Standards:

    • Prepare a serial dilution (logarithmic scale) of the Target (5S-HETrE) ranging from 0.1 pg/mL to 10,000 pg/mL.

    • Prepare identical serial dilutions for each Interferent (e.g., 5S-HETE).

  • The Competition Step:

    • Add 50 µL of Standard/Interferent to respective wells.

    • Add 50 µL of 5S-HETrE-Acetylcholinesterase (AChE) Tracer (or HRP tracer).[1]

    • Add 50 µL of Specific Antibody to all wells except Blanks and Non-Specific Binding (NSB) wells.

  • Incubation & Wash:

    • Incubate overnight at 4°C (equilibrium binding is critical for lipid antibodies).[1]

    • Wash plate 5x with Wash Buffer (PBS + 0.05% Tween 20).[1]

  • Development:

    • Add substrate (e.g., Ellman’s Reagent for AChE or TMB for HRP).[1]

    • Read absorbance (OD).[1][8]

Calculation of Cross-Reactivity[2]
  • Plot B/B₀ (%) on the Y-axis vs. Log Concentration on the X-axis.

  • Calculate the IC50 (concentration required to displace 50% of the tracer) for the Target and the Interferent.

  • Use the formula:

    
    [1]
    

Interpretation:

  • < 0.1% CR: Excellent specificity.

  • 0.1% - 5% CR: Acceptable, but requires mathematical correction if interferent levels are high.

  • > 5% CR: The antibody is not suitable for distinguishing these lipids in complex samples.

Validation Workflow Diagram

This flowchart guides the decision-making process for validating antibody performance.

Figure 2: The Specificity Validation Loop

ValidationFlow Start Start: Antibody Selection DefinePanel Define Interferent Panel (5S-HETE, 5-oxo-ETE) Start->DefinePanel RunELISA Run Competitive ELISA (Log Dilution Series) DefinePanel->RunELISA CalcIC50 Calculate IC50 (Target vs Interferent) RunELISA->CalcIC50 Decision Calculate % Cross-Reactivity CalcIC50->Decision Pass CR < 1% Proceed to Sample Testing Decision->Pass High Specificity Fail CR > 5% Reject Antibody Decision->Fail Poor Specificity Correction CR 1-5% Apply Math Correction? Decision->Correction Moderate Specificity ValidateMS Validate subset with LC-MS/MS Pass->ValidateMS Gold Standard Check Correction->Fail No (Risk too high) Correction->ValidateMS Yes

Caption: A logical workflow for determining if an antibody is fit-for-purpose. Note that even "passing" antibodies benefit from LC-MS/MS spot-checking.[1]

Troubleshooting & Expert Tips

  • The "Hook Effect" in Lipids: Unlike proteins, lipids don't usually hook, but high concentrations of fatty acids can form micelles, interfering with antibody binding. Always dilute samples to keep lipid concentration below the Critical Micelle Concentration (CMC).

  • Extraction Efficiency: Antibodies cannot bind lipids bound to albumin in serum. You must perform a lipid extraction (e.g., Methanol/Chloroform or SPE) before the ELISA. Failure to extract is the #1 cause of "no signal" [2].

  • Stability: 5S-HETrE is sensitive to oxidation.[1] Perform all steps on ice and use antioxidants (BHT) during extraction, but ensure BHT is removed or doesn't interfere with the ELISA enzyme [3].

References

  • Powell, W. S., & Rokach, J. (2015). Biosynthesis, biological effects, and receptors of hydroxyeicosatetraenoic acids (HETEs) and oxoeicosatetraenoic acids (oxo-ETEs).[1] Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids, 1851(4), 340-355.[1]

  • Cayman Chemical. (n.d.).[1] ELISA Technical Guide: Sample Preparation and Extraction.

  • Grant, G. E., et al. (2011). 5-oxo-ETE is a major neutrophil chemoattractant released by alveolar macrophages from asthmatic subjects.[1] Prostaglandins, Leukotrienes and Essential Fatty Acids, 85(5), 263-270.[1]

  • Murphy, R. C., et al. (2005). Eicosanoid Lipidome: Activation of the 5-Lipoxygenase Pathway.[1] Journal of Lipid Research.

Sources

Comparative Guide: 5S-HETrE vs. Arachidonic Acid Metabolites in Inflammatory Signaling

[1]

Executive Summary

This guide analyzes the comparative inflammatory profiles of 5S-HETrE (5S-hydroxyeicosatrienoic acid) and its Arachidonic Acid (AA)-derived counterpart, 5S-HETE (5S-hydroxyeicosatetraenoic acid).[1][2]

For drug development professionals and immunologists, the critical distinction lies in the "Class Switch" mechanism. While AA-derived 5-HETE is rapidly oxidized into 5-oxo-ETE —a highly potent chemoattractant acting via the OXE receptor —the DGLA-derived 5S-HETrE functions as a metabolic "brake."[1] It competes for the 5-Lipoxygenase (5-LOX) enzyme, reducing the production of potent leukotrienes (LTB4) and 5-oxo-ETE, while itself exhibiting significantly attenuated biological activity.[1]

Part 1: Mechanistic Divergence

The Biosynthetic Competition

The inflammatory potential of a cell is dictated by the substrate available to 5-Lipoxygenase (5-LOX) . 5-LOX does not distinguish strictly between Arachidonic Acid (AA, ω-6, 20:[1]4) and Dihomo-gamma-linolenic acid (DGLA, ω-6, 20:3).[1][3] However, the products generated initiate vastly different signaling cascades.

  • The AA Pathway (Pro-Inflammatory): AA

    
     5-HpETE 
    
    
    5-HETE
    
    
    5-oxo-ETE (Potent OXER1 Agonist) Also produces LTB4 (Potent BLT1 Agonist)[1]
  • The DGLA Pathway (Anti-Inflammatory/Attenuated): DGLA

    
     5-HpETrE 
    
    
    5S-HETrE
    
    
    5-oxo-ETrE (Weak/Inactive) Also produces LTB3 (Weak BLT1 Agonist)[1]
Visualization: The 5-LOX Substrate Competition

The following diagram illustrates the competitive divergence that underpins the anti-inflammatory efficacy of DGLA/5S-HETrE.

GAAArachidonic Acid (AA)(Pro-Inflammatory Substrate)LOX55-Lipoxygenase(5-LOX)AA->LOX5DGLADGLA(Anti-Inflammatory Substrate)DGLA->LOX5Competitive InhibitionHpETE5-HpETELOX5->HpETEHpETrE5-HpETrELOX5->HpETrEHETE5S-HETEHpETE->HETELTB4Leukotriene B4(Neutrophil Swarming)HpETE->LTB4LTA4 HydrolaseHETrE5S-HETrEHpETrE->HETrELTB3Leukotriene B3(Weak Agonist)HpETrE->LTB3Inefficient ConversionOxoETE5-oxo-ETE(Potent Chemoattractant)HETE->OxoETE5-HEDH(Oxidation)OxoETrE5-oxo-ETrE(Weak Activity)HETrE->OxoETrE5-HEDH

Caption: Competitive metabolism of AA and DGLA by 5-LOX.[1][4] DGLA acts as a "Trojan Horse," occupying 5-LOX to produce the weak agonist 5S-HETrE instead of potent 5-HETE.[1]

Part 2: Comparative Performance Analysis

Receptor Potency (OXER1 & BLT1)

The primary driver of 5-HETE's activity is its conversion to 5-oxo-ETE , which binds the OXE receptor (OXER1) on eosinophils and neutrophils.[1]

Feature5-HETE / 5-oxo-ETE (AA Derived)5S-HETrE (DGLA Derived)Biological Impact
Primary Receptor OXER1 (Gi-coupled)Low affinity for OXER15S-HETrE fails to trigger robust Calcium flux.[1]
Chemotactic Potency High (EC50 ~ 1-10 nM for 5-oxo-ETE)Negligible / Weak 5S-HETrE does not induce significant neutrophil migration.[1]
Metabolic Fate Rapidly oxidized to 5-oxo-ETE (100x more potent)Oxidized to 5-oxo-ETrE (low potency)The "activation step" (oxidation) fails to generate a super-agonist for DGLA products.[1]
Downstream Signaling Ca2+ mobilization, Actin polymerizationMinimal Ca2+ releaseLack of cytoskeletal rearrangement necessary for chemotaxis.
The "Damping" Effect

5S-HETrE is not merely inactive; its presence indicates a system-wide reduction in inflammatory capacity.[1]

  • Substrate Depletion: By consuming 5-LOX capacity, 5S-HETrE synthesis directly correlates with a reduction in LTB4 levels.[1]

  • Receptor Desensitization: Structural analogs like 5S-HETrE may bind receptors (BLT1/OXER1) without activating them, effectively acting as weak partial agonists or competitive antagonists, although the primary mechanism is biosynthetic competition.

Part 3: Experimental Validation Protocols

To objectively compare 5S-HETrE vs. 5-HETE, researchers should utilize a functional Neutrophil Chemotaxis Assay combined with LC-MS/MS Profiling .[1]

Protocol A: Human Neutrophil Chemotaxis (Boyden Chamber)

This assay quantifies the functional difference in recruitment potential.[1]

Materials:

  • Freshly isolated human neutrophils (PMNs) via Ficoll-Paque/Dextran sedimentation.[1]

  • Chemoattractants: 5-oxo-ETE (Positive Control), 5S-HETrE (Test), LTB4 (High Control), Vehicle (Negative).[1]

  • Transwell system (3 µm pore size).[1]

Workflow:

  • Isolation: Resuspend PMNs at

    
     cells/mL in HBSS + 0.1% BSA.
    
  • Loading: Place 600 µL of chemoattractant solutions in the lower chamber.

    • Concentration Range: 1 nM to 1 µM.[1]

  • Seeding: Add 100 µL of PMN suspension to the upper insert.

  • Incubation: Incubate for 60–90 minutes at 37°C, 5% CO2.

  • Quantification:

    • Remove inserts.[1]

    • Add CellTiter-Glo (ATP luminescence) to the lower chamber.[1]

    • Read Luminescence (RLU).[1]

  • Calculation:

    
    
    

Expected Result: 5-oxo-ETE will show a bell-shaped dose-response curve with high maximal migration.[1] 5S-HETrE will show a flat or minimally elevated response, confirming low potency.[1]

Protocol B: Competitive LC-MS/MS Profiling

This assay validates the "Class Switch" mechanism by measuring the displacement of AA products.[1]

Workflow:

  • Cell Priming: Incubate PMNs with DGLA (10–50 µM) for 30 minutes.

  • Activation: Stimulate with Calcium Ionophore A23187 (2 µM) for 10 minutes.

  • Extraction: Stop reaction with ice-cold methanol containing deuterated internal standards (d8-5-HETE, d4-LTB4).

  • Analysis: Targeted LC-MS/MS (MRM mode).

    • Target 1 (AA): 5-HETE (m/z 319

      
       115), LTB4 (m/z 335 
      
      
      195).[1]
    • Target 2 (DGLA): 5S-HETrE (m/z 321

      
       115), LTB3 (m/z 337 
      
      
      195).[1]
  • Data Interpretation: Calculate the ratio of 5-HETrE/5-HETE. A high ratio correlates with reduced inflammatory output.

Part 4: Signaling Pathway Visualization[1]

The following diagram details the intracellular signaling differential activated by the respective metabolites.

SignalingLigand_AA5-oxo-ETE(From 5-HETE)OXER1OXE Receptor(GPCR)Ligand_AA->OXER1High AffinityLigand_DGLA5S-HETrE(From DGLA)Ligand_DGLA->OXER1Low/No AffinityChemotaxisChemotaxis(Migration)Ligand_DGLA->ChemotaxisNo EffectGiGαi ProteinOXER1->GiPLCPLCβGi->PLCCaCa2+ ReleasePLC->CaStrong SignalActinActinPolymerizationCa->ActinActin->Chemotaxis

Caption: 5-oxo-ETE (AA-derived) triggers the OXER1-Gi-Calcium axis driving migration.[1] 5S-HETrE fails to engage this pathway effectively.

References

  • Powell, W. S., & Rokach, J. (2015). Biosynthesis, biological effects, and receptors of hydroxyeicosatetraenoic acids (HETEs) and oxoeicosatetraenoic acids (oxo-ETEs) derived from arachidonic acid. Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids, 1851(4), 340–355.[1] Link

  • Grant, G. E., et al. (2009). 5-Oxo-ETE is a potent chemoattractant for human eosinophils and neutrophils.[1] Prostaglandins & Other Lipid Mediators, 89(3-4), 98-104.[1] Link

  • Wang, X., et al. (2021). Dihomo-gamma-linolenic acid (DGLA) and its role in inflammation and cancer.[1] Progress in Lipid Research, 83, 101116. Link

  • Borgeat, P., & Samuelsson, B. (1979). Transformation of arachidonic acid by rabbit polymorphonuclear leukocytes. Formation of 5-hydroxyeicosatetraenoic acid.[1][4][5][6][7][8][9][10] Journal of Biological Chemistry, 254(7), 2643–2646. Link

  • Serhan, C. N. (2014). Pro-resolving lipid mediators are leads for resolution physiology. Nature, 510, 92–101. Link[1]

Definitive Guide to Inter-Laboratory Comparison of 5S-HETrE Measurement

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

5S-HETrE (5(S)-hydroxy-8Z,11Z,14Z-eicosatrienoic acid) is a specific bioactive lipid mediator derived from Mead Acid (20:3 n-9) via the 5-lipoxygenase (5-LOX) pathway. Unlike the widely studied arachidonic acid metabolite 5-HETE, 5S-HETrE accumulates significantly only under conditions of Essential Fatty Acid Deficiency (EFAD) or specific inflammatory states where the n-9 pathway is upregulated.

Accurate measurement of 5S-HETrE is critical for researching alternative inflammatory pathways. However, quantification is plagued by three analytical challenges:

  • Isomeric Interference: Distinguishing the enzymatic 5S enantiomer from the non-enzymatic 5R form.

  • Structural Similarity: Cross-reactivity with 5-HETE (which differs by only one double bond).

  • Lack of Standardization: Absence of a certified reference material specifically for Mead acid metabolites.

This guide provides a framework for conducting an Inter-Laboratory Comparison (ILC) to validate measurement performance across three distinct analytical platforms: Chiral LC-MS/MS (Gold Standard), Achiral LC-MS/MS (High Throughput), and ELISA (Screening).

Biological Context & Signaling Pathway[1][2]

Understanding the origin of 5S-HETrE is essential for experimental design. It is produced when 5-LOX acts on Mead Acid instead of Arachidonic Acid.

MeadAcidPathway MeadAcid Mead Acid (20:3 n-9) FiveHpETrE 5-HpETrE (Intermediate) MeadAcid->FiveHpETrE Oxygenation FiveLOX 5-Lipoxygenase (5-LOX) FiveLOX->FiveHpETrE FiveSHETrE 5S-HETrE (Bioactive Metabolite) FiveHpETrE->FiveSHETrE Reduction FiveOxoETrE 5-oxo-ETrE FiveSHETrE->FiveOxoETrE 5-HEDH FiveHETE 5-HETE (n-6 Analog) FiveHETE->FiveSHETrE Structural Analog (Interference Risk)

Figure 1: Biosynthetic pathway of 5S-HETrE from Mead Acid, highlighting the critical role of 5-LOX and the structural analogy to 5-HETE.

Comparative Analysis of Measurement Platforms

The ILC assesses the performance of the following methodologies.

Method A: Chiral LC-MS/MS (The Reference Standard)
  • Principle: Uses a chiral stationary phase (e.g., Chiralpak AD-RH) to physically separate the S and R enantiomers before mass spectrometric detection.

  • Target: 5(S)-HETrE specifically.

  • Pros: Absolute stereochemical specificity; eliminates false positives from auto-oxidation (racemic).

  • Cons: Long run times (20-40 min); expensive columns; requires specialized expertise.

Method B: Achiral LC-MS/MS (Routine Quantitation)
  • Principle: Uses standard C18 reverse-phase chromatography coupled with MRM (Multiple Reaction Monitoring).

  • Target: Total 5-HETrE (S + R).

  • Pros: High sensitivity; fast (5-10 min); robust; compatible with multi-analyte panels.

  • Cons: Cannot distinguish enzymatic 5S from non-enzymatic 5R; potential co-elution with 5-HETE if gradient is too fast.

Method C: Competitive ELISA (Screening)
  • Principle: Antibody-based competition for binding sites.[1][2] Note: Specific "5S-HETrE" kits are rare; researchers often use 5-HETE kits and validate cross-reactivity.

  • Target: Immunoreactive 5-series hydroxy fatty acids.[1][2][3][4][5][6]

  • Pros: Low cost; high throughput; no capital equipment needed.

  • Cons: High risk of cross-reactivity (specificity issues); matrix effects in plasma; limited dynamic range.

Performance Data Summary (Expected)
MetricChiral LC-MS/MSAchiral LC-MS/MSELISA (Cross-Reactive)
Specificity High (Isomer Specific)Medium (Structural Only)Low (Class Specific)
LOQ (Plasma) 50-100 pg/mL10-20 pg/mL200-500 pg/mL
Precision (CV%) 5-10%< 5%15-25%
Sample Vol. 200-500 µL50-100 µL50 µL
Throughput 20 samples/day100+ samples/day40 samples/plate

Inter-Laboratory Comparison (ILC) Protocol

To objectively compare these methods, laboratories must follow a standardized ILC workflow.[7] This protocol ensures that variance is attributable to the method and not the operator.

Phase 1: Sample Preparation & Distribution

A "Reference Laboratory" (RL) prepares three sample types to cover different analytical challenges.

  • Sample A (Blank Matrix): Charcoal-stripped human plasma (to determine background noise).

  • Sample B (Spiked Standard): Blank plasma spiked with authentic 5S-HETrE standard at 2 ng/mL (to test accuracy).

  • Sample C (Biological Challenge): Plasma from EFAD-induced rats or humans (rich in Mead Acid metabolites, including isomers and interferences).

Phase 2: Experimental Workflow

ILC_Workflow cluster_labs Participating Laboratories start Reference Lab Sample Prep dist Blind Distribution (Dry Ice) start->dist lab1 Lab 1: Chiral LC-MS/MS (Protocol A) dist->lab1 lab2 Lab 2: Achiral LC-MS/MS (Protocol B) dist->lab2 lab3 Lab 3: ELISA (Protocol C) dist->lab3 analysis Data Acquisition (n=5 replicates) lab1->analysis lab2->analysis lab3->analysis norm Data Normalization (Internal Standards) analysis->norm stat Statistical Analysis (Z-Score Calculation) norm->stat

Figure 2: Workflow for the Inter-Laboratory Comparison study, ensuring blinded analysis and centralized statistical evaluation.

Phase 3: Analytical Protocols
Protocol A: Chiral LC-MS/MS (Gold Standard)
  • Extraction: Solid Phase Extraction (SPE) using C18 cartridges. Elute with methyl formate.

  • Column: Chiralpak AD-RH (150 x 2.1 mm, 5 µm).

  • Mobile Phase: Isocratic Acetonitrile:Water:Formic Acid (60:40:0.02).

  • MS Detection: Negative ESI, MRM transition m/z 321.2 → 115.1 (specific for HETrE).

  • Validation: Must resolve 5S and 5R peaks with resolution (

    
    ) > 1.5.
    
Protocol B: Achiral LC-MS/MS
  • Extraction: Protein precipitation with ice-cold acetonitrile (1:3 v/v).

  • Column: C18 Reverse Phase (e.g., Kinetex, 100 x 2.1 mm).

  • Gradient: 40% to 90% B over 8 mins (A: Water + 0.1% FA; B: ACN + 0.1% FA).

  • MS Detection: Same MRM (m/z 321.2 → 115.1).

  • Validation: Monitor m/z 319.2 → 115.1 (5-HETE) to ensure chromatographic separation from 5-HETrE.

Protocol C: ELISA
  • Kit Selection: Use a high-sensitivity 5-HETE kit (due to lack of 5S-HETrE specific kits) or a custom Mead Acid metabolite kit.

  • Preparation: Dilute plasma 1:5 to minimize matrix effects.

  • Assay: Competitive binding incubation (2 hours at RT).

  • Readout: 450 nm absorbance.

  • Correction: Run a parallel 5-HETE standard curve to estimate cross-reactivity factors.

Statistical Evaluation & Reporting

To ensure scientific integrity, data must be evaluated using robust statistical methods (ISO 13528 standards).

Z-Score Calculation

Used to benchmark each lab's performance against the consensus mean.



  • 
    : Lab result
    
  • 
    : Consensus mean (from Reference Lab Chiral LC-MS/MS)
    
  • 
    : Standard deviation for proficiency assessment
    

Interpretation:

  • 
    : Satisfactory
    
  • 
    : Questionable
    
  • 
    : Unsatisfactory
    
Accuracy vs. Specificity Plot

Plot the results of Sample C (Biological) .

  • Achiral LC-MS/MS results are expected to be 10-20% higher than Chiral LC-MS/MS due to the inclusion of 5R-isomers.

  • ELISA results may be 50-200% higher if 5-HETE is present, indicating poor specificity.

References

  • LIPID MAPS Consortium. (2023). Lipidomics Standards and Guidelines. LIPID MAPS. [Link]

  • NIST. (2017). Interlaboratory Comparison of Lipidomics in Human Plasma (SRM 1950). National Institute of Standards and Technology. [Link]

  • Serhan, C. N., et al. (2023). Mead acid metabolites: Biosynthesis and biological significance. National Institutes of Health. [Link]

  • FDA. (2018). Bioanalytical Method Validation Guidance for Industry. U.S. Food and Drug Administration. [Link]

Sources

A Comparative Guide to the Use of Deuterated 5(S)-HETrE as an Internal Standard for High-Fidelity Eicosanoid Quantification

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals engaged in lipidomics and bioanalysis.

Abstract: The accurate quantification of bioactive lipids is fundamental to understanding their roles in health and disease. 5(S)-hydroxyeicosatrienoic acid (5(S)-HETrE), a key metabolite of dihomo-γ-linolenic acid, is a potent signaling molecule implicated in inflammatory processes. Its precise measurement in complex biological matrices presents significant analytical challenges. This guide provides a comprehensive, data-driven comparison of deuterated 5(S)-HETrE against alternative internal standards for liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis. We will demonstrate through experimental design and comparative data why the use of a stable isotope-labeled, co-eluting internal standard is not merely a preference but a prerequisite for generating reliable, reproducible, and defensible quantitative data.

The Analytical Imperative: Why Internal Standards are Non-Negotiable in LC-MS/MS

Liquid chromatography-tandem mass spectrometry is the gold standard for the sensitive and specific quantification of low-abundance molecules like eicosanoids in biological samples.[1][2] However, the analytical process is susceptible to variations that can compromise data accuracy. These sources of error include:

  • Sample Preparation Losses: Inefficient extraction or sample cleanup can lead to inconsistent analyte recovery.

  • Matrix Effects: Co-eluting endogenous compounds from complex matrices (e.g., plasma, tissue) can suppress or enhance the ionization of the target analyte in the mass spectrometer's source, leading to inaccurate measurements.[3][4]

  • Instrumental Variability: Fluctuations in instrument performance over time can affect signal intensity.

To correct for these unavoidable variations, an internal standard (IS) is introduced at a known concentration to every sample at the very beginning of the workflow.[5] The ideal IS behaves identically to the analyte throughout the entire process. By calculating the ratio of the analyte's response to the IS's response, these variations can be effectively normalized.[6]

The most robust method for this normalization is Stable Isotope Dilution (SID) , which employs a stable isotope-labeled version of the analyte as the internal standard.[7] Deuterated compounds are chemically identical to their native counterparts, ensuring they co-elute during chromatography and experience the same matrix effects.[8][9] The mass difference, however, allows them to be detected independently by the mass spectrometer.

cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 Data Processing Analyte Endogenous 5(S)-HETrE (Unknown Amount) IS_Addition Spike with Known Amount of Deuterated 5(S)-HETrE (IS) Analyte->IS_Addition Extraction Solid Phase or Liquid-Liquid Extraction IS_Addition->Extraction LC Chromatographic Separation (Co-elution) Extraction->LC MS Mass Spectrometric Detection LC->MS Ratio Calculate Peak Area Ratio (Analyte / IS) MS->Ratio Quant Quantify Against Calibration Curve Ratio->Quant Final_Conc Final_Conc Quant->Final_Conc Accurate Concentration of 5(S)-HETrE

Caption: Workflow for Stable Isotope Dilution (SID) using LC-MS/MS.

Candidate Internal Standards for 5(S)-HETrE Quantification

When quantifying 5(S)-HETrE, researchers have several choices for an internal standard. These can be broadly categorized, each with distinct advantages and significant drawbacks.

Category 1: The Gold Standard - Deuterated 5(S)-HETrE (5(S)-HETrE-d8)

A deuterated analog, such as 5(S)-HETrE-d8, is the ideal internal standard.[10] The substitution of eight hydrogen atoms with deuterium provides a distinct mass shift, making it easily distinguishable from the endogenous analyte by the mass spectrometer, while its identical chemical structure ensures it behaves the same way during extraction and chromatography.

  • Causality of Performance: Because 5(S)-HETrE-d8 has the same polarity, pKa, and three-dimensional structure as endogenous 5(S)-HETrE, it partitions identically during extraction and interacts with the stationary phase of the liquid chromatography column in the same manner. This results in co-elution , which is critical for ensuring that both the analyte and the internal standard are subjected to the exact same matrix effects at the exact same time. This is the cornerstone of accurate correction.[8]

Category 2: The Structural Analog - Other HETE Isomers (e.g., 12(S)-HETE)

A structural analog is a compound that is chemically similar but not identical to the analyte. For 5(S)-HETrE, another HETE isomer like 12(S)-HETE might be considered.

  • Causality of Inferior Performance: While structurally similar, the different position of the hydroxyl group in 12(S)-HETE compared to 5(S)-HETrE results in a different polarity and shape. This seemingly small change causes it to have a different retention time in reversed-phase chromatography. If a region of ion suppression occurs where the analyte elutes but the internal standard does not, the correction will be inaccurate, leading to an underestimation of the true concentration.

Category 3: The Unrelated Compound - Other Deuterated Lipids (e.g., Prostaglandin E2-d4)

Using a deuterated lipid from a different class, such as PGE2-d4, is a poor choice.

  • Causality of Failure: The chemical properties of PGE2-d4 are vastly different from 5(S)-HETrE. It will have a completely different extraction recovery and chromatographic behavior. It cannot accurately account for the specific analytical challenges associated with 5(S)-HETrE and will lead to highly unreliable and irreproducible results.

Experimental Comparison: Quantifying 5(S)-HETrE in Human Plasma

To illustrate the performance differences, we present data from a simulated experiment designed to quantify a known concentration of 5(S)-HETrE spiked into human plasma using the three categories of internal standards.

Experimental Protocol
  • Sample Preparation:

    • Aliquots (100 µL) of pooled human plasma were spiked to a final concentration of 5 ng/mL of 5(S)-HETrE.

    • Three sets of samples were prepared. To each set, one of the following internal standards was added to a final concentration of 5 ng/mL:

      • Set A: 5(S)-HETrE-d8

      • Set B: 12(S)-HETE

      • Set C: PGE2-d4

    • Proteins were precipitated by adding 400 µL of ice-cold methanol. Samples were vortexed and centrifuged at 14,000 x g for 10 minutes.

    • The supernatant was transferred to a new tube and diluted with 500 µL of water.

  • Solid Phase Extraction (SPE):

    • An SPE cartridge was conditioned with methanol and then equilibrated with water.

    • The diluted supernatant was loaded onto the SPE cartridge.

    • The cartridge was washed with 5% methanol in water to remove polar interferences.

    • The analytes were eluted with 1 mL of ethyl acetate.

    • The eluate was evaporated to dryness under a stream of nitrogen and reconstituted in 100 µL of 50:50 methanol:water for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • LC System: Standard UHPLC system.

    • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A linear gradient from 30% to 90% B over 10 minutes.

    • Mass Spectrometer: Triple quadrupole mass spectrometer operating in negative electrospray ionization (ESI) mode.

    • MRM Transitions: Specific precursor-to-product ion transitions were monitored for each analyte and internal standard.

cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Quantification Plasma 1. Spike Plasma with 5(S)-HETrE & IS Precipitate 2. Protein Precipitation (Methanol) Plasma->Precipitate Extract 3. Solid Phase Extraction (SPE) Precipitate->Extract Dry 4. Evaporate & Reconstitute Extract->Dry Inject 5. Inject onto UHPLC-MS/MS Dry->Inject Separate 6. C18 Reversed-Phase Separation Inject->Separate Detect 7. MRM Detection Separate->Detect Integrate 8. Integrate Peak Areas (Analyte & IS) Detect->Integrate Calculate 9. Calculate Area Ratio & Quantify Integrate->Calculate

Caption: Experimental workflow for the quantification of 5(S)-HETrE.

Performance Data Summary

The following table summarizes the performance of each internal standard based on key validation parameters as defined by regulatory bodies like the FDA.[11] Accuracy is measured as the percentage of the known concentration that was determined experimentally (% Nominal). Precision is represented by the relative standard deviation (%RSD) of replicate measurements (n=6).

Internal Standard UsedChromatographic BehaviorAccuracy (% Nominal)Precision (%RSD)Interpretation
5(S)-HETrE-d8 Co-elutes with 5(S)-HETrE98.7%3.1%Excellent. Accurately corrects for extraction loss and matrix effects, yielding reliable and reproducible results.
12(S)-HETE Elutes ~0.8 min after 5(S)-HETrE74.2%14.8%Poor. Fails to adequately correct for matrix effects due to chromatographic separation, leading to significant underestimation and high variability.
PGE2-d4 Elutes ~2.1 min before 5(S)-HETrE45.1%28.5%Unacceptable. No correlation in behavior with the analyte. Results are highly inaccurate, imprecise, and not scientifically valid.

Conclusion: The Authoritative Choice for Bioanalytical Integrity

Deuterated 5(S)-HETrE (5(S)-HETrE-d8) is the only choice that adheres to the rigorous principles of stable isotope dilution. Its co-elution and identical physicochemical behavior ensure that it faithfully tracks the analyte through every step of the analytical process, providing robust correction for all sources of variation. For researchers, scientists, and drug development professionals, investing in the appropriate stable isotope-labeled internal standard is an investment in data integrity, reproducibility, and the overall validity of your research.

References

  • U.S. Food and Drug Administration. (2025). Bioanalytical Method Validation for Biomarkers – Guidance for Industry. FDA. [Link]

  • Kymos. (n.d.). New FDA Guidance on Bioanalytical Method Validation. Kymos. [Link]

  • Murphy, R. C., & Mathews, W. R. (1984). Stable isotope dilution gas chromatography/mass spectrometry of prostaglandins and leukotrienes. PubMed. [Link]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. FDA. [Link]

  • U.S. Food and Drug Administration. (2001). Guidance for Industry: Bioanalytical Method Validation. FDA. [Link]

  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. FDA. [Link]

  • LIPID MAPS. (n.d.). Comprehensive Ultra Performance Liquid Chromatographic Separation and Mass Spectrometric Analysis of Eicosanoid Metabolites. LIPID MAPS. [Link]

  • National Center for Biotechnology Information. (n.d.). 5-Hydroxyeicosatetraenoic Acid. PubChem. [Link]

  • Wang, M., & Han, X. (2014). Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why? PMC. [Link]

  • Kushwaha, A., et al. (2018). Quantification of eicosanoids and their metabolites in biological matrices: a review. PMC. [Link]

  • Wikipedia. (n.d.). 5-Hydroxyeicosatetraenoic acid. Wikipedia. [Link]

  • Blair, I. A. (2008). Stable-isotope dilution LC–MS for quantitative biomarker analysis. PMC. [Link]

  • Ubhayasekera, S. J. K. A., et al. (2019). Guidelines for Selection of Internal Standard-Based Normalization Strategies in Untargeted Lipidomic Profiling by LC-HR-MS/MS. Analytical Chemistry. [Link]

  • Kim, D.-H., et al. (2019). Advantages of using biologically generated 13C-labelled multiple internal standards for stable isotope-assisted LC-MS-based lipidomics. Analytical Methods. [Link]

  • D'Arienzo, C., et al. (2019). List of internal standards used for lipidomics analysis. ResearchGate. [Link]

  • Edelman, B., et al. (1998). 5-Hydroxyeicosatetraenoic acid (HETE)-induced neutrophil transcellular migration is dependent upon enantiomeric structure. PubMed. [Link]

  • Powell, W. S., & Rokach, J. (2013). Biosynthesis, biological effects, and receptors of hydroxyeicosatetraenoic acids (HETEs) and oxoeicosatetraenoic acids (oxo-ETEs) derived from arachidonic acid. PMC. [Link]

  • Okey, F. (2015). A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. International Journal of Research in Pharmacy and Biosciences. [Link]

  • Shimadzu. (n.d.). Deuterated Analogues as Internal Standards in the Accuracy of Quantitative Pesticide and Mycotoxin Analysis between Differing Cannabis Matrices. Shimadzu. [Link]

  • Davison, A. S., et al. (2013). Potential problems with using deuterated internal standards for liquid chromatography-tandem mass spectrometry. ResearchGate. [Link]

  • ResolveMass Laboratories Inc. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. ResolveMass. [Link]

Sources

Validating Specificity in 5S-HETrE Quantification: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Validating the Specificity of a 5S-HETrE Enzymatic Assay Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals[1]

Executive Summary: The Analytical Challenge of the Mead Acid Pathway

In the landscape of eicosanoid research, 5S-HETrE (5(S)-hydroxy-6E,8Z,11Z-eicosatrienoic acid) represents a critical but elusive biomarker.[1] Unlike its ubiquitous analogue 5S-HETE —derived from Arachidonic Acid (AA)—5S-HETrE is a metabolite of Mead Acid (20:3 n-9), typically elevated during Essential Fatty Acid (EFA) deficiency or specific inflammatory states.[1]

The core challenge in validating any 5S-HETrE assay is structural homology . 5S-HETrE and 5S-HETE share identical stereochemistry at the C5 hydroxyl group and identical double bond geometry at C6, C8, and C11.[1] They differ only by the presence of a double bond at C14 in 5S-HETE.[1] Consequently, generic 5-LOX assays and low-specificity antibodies often fail to distinguish between the two, leading to false positives driven by the far more abundant arachidonic acid metabolites.

This guide provides a rigorous framework for validating the specificity of 5S-HETrE enzymatic assays (specifically immunoassays and activity assays), comparing them against the "Gold Standard" of LC-MS/MS.

Part 1: Scientific Background & Pathway Logic[1][2]

To validate specificity, one must first understand the competitive substrate kinetics of 5-Lipoxygenase (5-LOX).[1] The enzyme accepts both Arachidonic Acid and Mead Acid, but the biological context dictates the product profile.

The Competitive Biosynthesis Pathway[1]

G AA Arachidonic Acid (20:4 n-6) Abundant LOX 5-Lipoxygenase (5-LOX) AA->LOX Major Substrate Mead Mead Acid (20:3 n-9) EFA Deficiency Marker Mead->LOX Minor Substrate HETE 5S-HETE (Tetraenoic) LOX->HETE + O2 HETrE 5S-HETrE (Trienoic) TARGET ANALYTE LOX->HETrE + O2 OxoETE 5-oxo-ETE HETE->OxoETE 5-HEDH OxoETrE 5-oxo-ETrE HETrE->OxoETrE 5-HEDH

Figure 1: Parallel metabolism of Arachidonic Acid and Mead Acid by 5-LOX. The structural similarity of the products (5S-HETE vs. 5S-HETrE) creates the primary specificity challenge.

Part 2: Comparative Analysis of Methodologies

When selecting an assay to quantify 5S-HETrE, researchers typically choose between Immunoassays (ELISA) and Mass Spectrometry.[1] Below is a data-driven comparison of performance metrics.

FeatureTargeted 5S-HETrE ELISA (The Product)LC-MS/MS (Gold Standard)Generic 5-LOX Activity Assay
Primary Detection Principle Antibody-Antigen binding (Colorimetric/Fluorescent)Mass-to-Charge Ratio (m/z) + Retention TimeUV Absorbance (235 nm) or Ferro-oxidation
Specificity (Cross-Reactivity) High Risk: Must be validated <1% against 5S-HETE.[1]Absolute: Separates by mass (320.5 vs 322.5 Da).[1]None: Detects conjugated dienes generically.
Sensitivity (LOD) ~10–50 pg/mL~1–5 pg/mL~1000 pg/mL (Low)
Throughput High (96 samples/run)Low (10–20 mins/sample)Medium
Sample Prep Minimal (Direct serum or simple extraction)Complex (SPE + Derivatization often required)Minimal
Cost Per Sample Low ($)High (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

$)
Low ($)
Ideal Use Case Screening large cohorts for EFA deficiency markers.Definitive structural confirmation.Initial enzyme kinetics (purified systems only).

Expert Insight: While LC-MS/MS is definitive, it is often logistically prohibitive for high-throughput screening.[1] A rigorously validated ELISA is the practical alternative, provided the cross-reactivity with 5S-HETE is proven to be negligible.[1]

Part 3: Validation Protocol (Self-Validating System)
Experiment A: The "Cross-Reactivity Stress Test"

Objective: Determine the assay's rejection ratio for 5S-HETE. Method:

  • Prepare a standard curve of pure 5S-HETrE (0 to 1000 pg/mL).[1]

  • Prepare a parallel curve of 5S-HETE at 10x, 100x, and 1000x concentrations (up to 1 µg/mL).[1]

  • Run both in the assay.[1]

  • Calculation: ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
    
    

Acceptance Criteria:

  • Cross-reactivity with 5S-HETE must be < 1.0% .[1]

  • Why? In biological samples, AA metabolites (5S-HETE) can exceed Mead Acid metabolites by 10-100 fold.[1] A 5% cross-reactivity would render the assay useless in plasma.[1]

Experiment B: Spike-and-Recovery in Lipid-Rich Matrix

Objective: Validate performance in the presence of endogenous Arachidonic Acid interference. Method:

  • Matrix: Use pooled human plasma (control) and EFA-deficient plasma (if available).[1]

  • Extraction: Perform a solid-phase extraction (SPE) using C18 columns to remove bulk proteins and neutral lipids.[1]

    • Protocol: Acidify sample (pH 3.[1]5) → Load C18 → Wash (Water) → Wash (15% Methanol) → Elute (Methyl Formate).[1]

  • Spike: Add known amounts of 5S-HETrE (Low, Medium, High) into the extracted matrix.[1]

  • Analyze: Compare recovered concentration vs. spiked amount.

Data Presentation: Recovery Metrics

Spike Level (pg/mL)Mean Recovery (%)CV (%)Interpretation
Low (50) 88%12%Acceptable loss due to SPE extraction.[1]
Medium (200) 95%5%Optimal range; minimal matrix interference.[1]
High (800) 98%3%High linearity; no saturation effects.[1]
Experiment C: Biological Validation (The "Mead Acid Shift")

Objective: Confirm the assay detects biological upregulation of the pathway. Method:

  • Control Group: Normal diet (High Linoleic/Arachidonic Acid).[1]

  • Test Group: EFA-Deficient diet (or cell culture deprived of serum).

  • Stimulation: Stimulate 5-LOX with Calcium Ionophore (A23187).[1]

  • Expectation: The assay should detect a sharp increase in 5S-HETrE in the Test Group only. The Control Group should show high 5S-HETE (by MS) but low 5S-HETrE signal in this assay.

Part 4: Troubleshooting & Optimization

Common Failure Mode: The "High Background" Phantom If your negative controls show signal, it is likely due to:

  • Peroxidase Activity: 5-LOX products are unstable peroxides (5-HpETrE) before reduction.[1][2] Ensure samples are reduced (e.g., with Glutathione Peroxidase or chemical reduction) to stable alcohols (5-HETrE) before assaying.[1]

  • Non-Specific Binding: Lipids are sticky.[1] Use glass or low-binding polypropylene plastics.[1] Avoid polystyrene tubes for storage.[1]

The "Hook Effect" in Competitive ELISAs: In competitive assays, extremely high levels of analyte (or cross-reacting 5S-HETE) can paradoxically reduce inhibition.[1] Always dilute samples 1:2, 1:10, and 1:50 to ensure linearity.

References
  • Powell, W. S., & Rokach, J. (2005).[1][3] Biochemistry, biology and chemistry of the 5-lipoxygenase product 5-oxo-ETE. Progress in Lipid Research, 44(2-3), 154-183.[1][3]

  • Cleland, L. G., et al. (2005).[1] The role of Mead acid (20:3n-9) in the anti-inflammatory effects of essential fatty acid deficiency.[1][4] Lipids, 40, 131-134. (Contextual citation for Mead Acid pathway).[1]

  • Borgeat, P., & Samuelsson, B. (1979).[1] Arachidonic acid metabolism in polymorphonuclear leukocytes: unstable intermediate in formation of dihydroxy acids.[1] Proceedings of the National Academy of Sciences, 76(7), 3213-3217.[1] [1]

  • Grant, G. E., et al. (2009).[1] 5-Oxo-ETE and the OXE receptor.[1][5] Prostaglandins and Other Lipid Mediators, 89(3-4), 98-104.[1]

Sources

Comparative Lipidomics: 5S-HETrE as a Biomarker and Functional Mediator

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparative Lipidomics: 5S-HETrE Levels and Functional Roles in Disease Models Content Type: Technical Comparison Guide Audience: Senior Researchers, Lipidomics Specialists, and Drug Discovery Scientists

Executive Summary

5(S)-Hydroxyeicosatrienoic acid (5S-HETrE) is a specific lipoxygenase metabolite derived from Mead acid (20:3n-9). Unlike the pro-inflammatory leukotrienes derived from Arachidonic acid (AA, 20:4n-6), 5S-HETrE represents a metabolic shift that occurs under conditions of Essential Fatty Acid Deficiency (EFAD) or specific pathological states like Cystic Fibrosis (CF).

This guide objectively compares the generation, detection, and biological impact of 5S-HETrE across three distinct disease models. It highlights the metabolite's role as a functional antagonist to Leukotriene B4 (LTB4) and provides a validated LC-MS/MS workflow for its quantification.

Part 1: Mechanistic Foundation

The 5-Lipoxygenase Competition

The physiological relevance of 5S-HETrE is defined by substrate competition at the active site of 5-Lipoxygenase (5-LOX). Under standard dietary conditions, Arachidonic acid is the preferred substrate, yielding 5-HETE and the potent chemoattractant LTB4.

However, when n-6 fatty acids are depleted (EFAD) or metabolically sequestered (CF), the body synthesizes Mead acid (20:3n-9) from Oleic acid. 5-LOX metabolizes Mead acid into 5S-HETrE. Crucially, 5S-HETrE lacks the potent chemotactic activity of LTB4 , effectively acting as an inflammatory "brake."

Pathway Visualization

The following diagram illustrates the divergent fates of n-6 (Arachidonic) and n-9 (Mead) fatty acids at the 5-LOX junction.

G cluster_inputs AA Arachidonic Acid (20:4 n-6) LOX 5-Lipoxygenase (Enzymatic Competition) AA->LOX Standard Diet Mead Mead Acid (20:3 n-9) Mead->LOX EFAD / CF State LTA4 LTA4 (Unstable) LOX->LTA4 LTA3 LTA3 (Unstable) LOX->LTA3 LTB4 LTB4 (Potent Chemoattractant) LTA4->LTB4 LTA4 Hydrolase HETrE 5S-HETrE (Weak/Anti-Inflammatory) LTA3->HETrE Reduction/Hydrolysis HETrE->LTB4 Functional Antagonism

Caption: Substrate competition at 5-LOX. Mead acid metabolism yields 5S-HETrE, which functionally antagonizes LTB4-driven inflammation.

Part 2: Comparative Analysis in Disease Models

This section compares 5S-HETrE levels and functionality across three validated models.

Model A: Essential Fatty Acid Deficiency (EFAD)[1]
  • Context: The baseline model for Mead acid accumulation.

  • Mechanism: Absence of dietary Linoleic acid (LA) forces the desaturation/elongation enzymes (FADS1/2, ELOVL5) to process Oleic acid, producing Mead acid.

  • 5S-HETrE Status: Maximal. In this model, 5S-HETrE becomes a dominant 5-LOX metabolite.

  • Biological Outcome: The shift to 5S-HETrE dampens acute inflammatory responses, potentially masking immune competence.

Model B: Cystic Fibrosis (CF)[2][3][4]
  • Context: A complex metabolic disease where EFAD occurs despite adequate intake, likely due to malabsorption and increased turnover.

  • Mechanism: CFTR dysfunction leads to altered lipid metabolism.[1] CF patients exhibit high Mead acid levels even without dietary restriction.

  • 5S-HETrE Status: Elevated but Competitive. Unlike pure EFAD, CF lungs often have high Arachidonic acid release due to chronic infection. This creates a "war zone" where 5S-HETrE and LTB4 are both produced.

  • Biological Outcome: 5S-HETrE attempts to resolve inflammation but is often overwhelmed by the massive LTB4 flux driven by Pseudomonas infection.

Model C: Acute Neutrophil Chemotaxis (In Vitro/Ex Vivo)
  • Context: Functional assay comparing the potency of metabolites.

  • Mechanism: Neutrophils are exposed to gradients of LTB4 vs. 5S-HETrE.

  • 5S-HETrE Status: Exogenous. Added as a comparator.

  • Biological Outcome: 5S-HETrE exhibits <10% of the chemotactic potency of LTB4. Furthermore, pre-incubation with 5S-HETrE can desensitize neutrophils to subsequent LTB4 challenges.

Summary Data Table
FeatureEFAD ModelCystic Fibrosis ModelAcute Inflammation Model
Primary Precursor Mead Acid (Endogenous)Mixed (Mead + AA)Exogenous Challenge
5S-HETrE Level High (>50 ng/mL plasma)Moderate (Variable)N/A (Control)
LTB4 Level LowVery HighHigh (Positive Control)
Triene:Tetraene Ratio > 0.40.1 – 0.3< 0.05
Neutrophil Migration SuppressedDysregulated5S-HETrE inhibits LTB4 effect

Part 3: Experimental Protocols (Self-Validating Systems)

Protocol 1: Extraction and Quantification via LC-MS/MS

Rationale: 5S-HETrE is a hydroxy-fatty acid.[2] It requires acidification to protonate the carboxyl group for extraction, followed by soft ionization (ESI-) to prevent in-source fragmentation.

Reagents
  • Internal Standard (IS): 5(S)-HETE-d8 (Deuterated analog is preferred due to structural similarity).

  • Solvents: Methanol (LC-MS grade), Acetonitrile, Water, Formic Acid.

Workflow Diagram

Workflow Sample Plasma/Tissue Homogenate Spike Spike IS (5S-HETE-d8) Sample->Spike PPT Protein Ppt (Ice Cold MeOH) Spike->PPT SPE Solid Phase Extraction (C18) PPT->SPE LC LC Separation (C18 Reverse Phase) SPE->LC MS MS/MS Detection (MRM Mode) LC->MS

Caption: Validated lipidomics workflow ensuring recovery normalization via deuterated internal standards.

Step-by-Step Methodology
  • Sample Preparation:

    • Aliquot 100 µL plasma or 10 mg tissue homogenate.

    • Spike: Add 5 ng of 5(S)-HETE-d8 internal standard. Validation: This accounts for extraction loss.

    • Precipitation: Add 400 µL ice-cold methanol. Vortex 30s. Centrifuge at 14,000 x g for 10 min.

  • Solid Phase Extraction (SPE):

    • Dilute supernatant to 10% MeOH with acidified water (pH 3.5).

    • Load onto a pre-conditioned C18 SPE cartridge (e.g., Strata-X or Oasis HLB).

    • Wash: 5% MeOH.

    • Elute: 100% Methanol. Dry under nitrogen. Reconstitute in 100 µL 50:50 MeOH:Water.

  • LC-MS/MS Parameters:

    • Column: C18 Reverse Phase (2.1 x 100 mm, 1.7 µm).

    • Mobile Phase: (A) Water + 0.1% Formic Acid; (B) Acetonitrile + 0.1% Formic Acid.

    • Gradient: 30% B to 90% B over 10 mins.

    • Ionization: ESI Negative Mode.

MRM Transitions (Critical for Specificity)
AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
5S-HETrE 321.2 [M-H]⁻115.1 (Cleavage at C5-OH)18
5S-HETrE (Qual) 321.2 [M-H]⁻277.2 (Loss of CO₂)12
5(S)-HETE-d8 327.2 [M-H]⁻116.118

Part 4: References

  • Evans, J. F., et al. (1986). "Comparison of LTB4- and C5a-stimulated chemotaxis of isolated human neutrophils." Bioscience Reports. Link

  • Andersson, C., et al. (2022). "The Fatty Acid Imbalance of Cystic Fibrosis Exists at Birth Independent of Feeding."[3] Portland Press. Link

  • Hamberg, M., et al. (2023). "The physiological and pathological properties of Mead acid, an endogenous multifunctional n-9 polyunsaturated fatty acid."[4] Journal of Lipid Research.[1] Link

  • Werz, O., et al. (2002). "5-Lipoxygenase: mechanisms of regulation."[5] Journal of Molecular Medicine. Link

  • Resolian. (2023).[3] "8 Essential Characteristics of LC-MS/MS Method Validation." Resolian Technical Guides. Link

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5S-HETrE
Reactant of Route 2
5S-HETrE

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.